Product packaging for Hexanolamino PAF C-16(Cat. No.:CAS No. 137566-83-7)

Hexanolamino PAF C-16

Katalognummer: B153064
CAS-Nummer: 137566-83-7
Molekulargewicht: 579.8 g/mol
InChI-Schlüssel: IJAODKNFSHBTDQ-SSEXGKCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-o-hexadecyl-2-o-acetyl-sn-glyceryl-3-phosphoryl(n,n,n-trimethyl)hexanolamine is a glycerophospholipid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H62NO7P B153064 Hexanolamino PAF C-16 CAS No. 137566-83-7

Eigenschaften

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAODKNFSHBTDQ-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160237
Record name 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137566-83-7
Record name 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanolamino PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF), exhibits a complex and cell-type-specific mechanism of action. Characterized by a modified polar head group, this molecule acts as a modulator of the Platelet-Activating Factor Receptor (PAFR), displaying a mixed agonist/antagonist profile. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and the experimental methodologies used to elucidate its function. A key feature of this compound is its differential activity in various cell types, behaving as a partial agonist in platelets and a more potent agonist in macrophages, with a unique signaling cascade that can be independent of intracellular calcium mobilization in certain cells.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its biological effects are mediated through the G-protein coupled PAF receptor (PAFR). The synthesis of PAF analogs, such as this compound, has been instrumental in dissecting the structure-activity relationships of PAFR ligands and in the development of potential therapeutic agents that can selectively modulate PAF-mediated pathways.

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine) is distinguished from native PAF C-16 by an extended polar head group due to the insertion of a hexanolamine moiety. This structural alteration is critical to its unique pharmacological profile, leading to differential receptor activation and downstream signaling events compared to the endogenous ligand.

Biochemical and Pharmacological Profile

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. Its defining structural feature is the modification of the phosphocholine (B91661) head group with a hexanolamine extension. This alteration significantly influences its interaction with the PAF receptor (PAFR) and its subsequent biological activity.

Mixed Agonist/Antagonist Activity

The most striking characteristic of this compound is its mixed and species-dependent agonist/antagonist profile. Its activity varies significantly between different cell types:

  • Partial Agonist in Rabbit Platelets and Guinea Pig Macrophages: In these cells, it elicits a submaximal response compared to PAF C-16.

  • Full Agonist in Guinea Pig Platelets: In this specific cell type, it can induce a maximal response similar to the native ligand.

  • Antagonist in Human Monocyte-Derived Macrophages: In this context, it has been shown to inhibit the production of reactive oxygen species (ROS) in response to PAF C-16.[1]

This variable activity underscores the subtle differences in PAFR structure and/or its coupling to downstream signaling effectors across different species and cell lineages.

Data Presentation

Attempts to retrieve specific quantitative data such as EC50 and IC50 values for this compound from the available literature, including the key study by Stewart and Grigoriadis (1991), were unsuccessful as the full text was not accessible. The following table summarizes the qualitative and comparative potency data that has been reported.

Cell Type Species Observed Effect Relative Potency Compared to PAF C-16 Reference
PlateletsRabbitPartial Agonist (Aggregation)Less potent than in macrophagesStewart and Grigoriadis, 1991
MacrophagesGuinea PigPartial Agonist (Superoxide Anion Generation)More potent than in plateletsStewart and Grigoriadis, 1991
PlateletsGuinea PigFull Agonist (Aggregation)Not specifiedStewart and Grigoriadis, 1991
Monocyte-derived MacrophagesHumanAntagonist (Inhibition of ROS production)Not applicable[1]

Note: Specific EC50/IC50 values are not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a seven-transmembrane G-protein coupled receptor. The nature of the G-protein coupling and the subsequent downstream signaling cascade appears to be cell-type dependent and influenced by the modified structure of the ligand.

PAFR G-Protein Coupling

The PAFR is known to couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o.

  • Gq/11 Pathway: This is the canonical signaling pathway for PAF. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi can also activate other effectors, including certain isoforms of PLC and ion channels.

The mixed agonist/antagonist behavior of this compound suggests that it may differentially engage these G-protein pathways or induce a receptor conformation that leads to biased signaling.

Signaling in Platelets: Evidence for a Calcium-Independent Pathway

A noteworthy finding is that this compound can induce platelet aggregation without causing a significant increase in intracellular calcium concentration ([Ca2+]i) in platelets.[2] This points towards a signaling mechanism that diverges from the classical Gq-PLC-IP3-Ca2+ axis. While the precise pathway is not fully elucidated, it is hypothesized to involve G-protein-mediated activation of downstream effectors that can trigger platelet shape change and aggregation independently of a global rise in cytosolic calcium. This could involve direct activation of small GTPases such as Rho/Rho kinase or other protein kinases.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hexanolamino_PAF Hexanolamino PAF C-16 PAFR PAF Receptor (PAFR) Hexanolamino_PAF->PAFR Binds to G_protein G-protein (subtype unknown) PAFR->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., Rho/Rho Kinase, other kinases) G_protein->Downstream_Effectors Activates Aggregation Platelet Aggregation Downstream_Effectors->Aggregation Leads to

Figure 1. Proposed Ca2+-independent signaling pathway in platelets.
Signaling in Macrophages: Agonist and Antagonist Effects

In macrophages, the action of this compound is more varied. As a partial or full agonist in some species, it likely activates the canonical Gq/11 and/or Gi/o pathways, leading to cellular responses such as superoxide (B77818) anion generation. The activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst, is a key downstream event in this process.

As an antagonist in human monocyte-derived macrophages, this compound likely binds to the PAFR without inducing the conformational change required for G-protein activation, thereby competitively inhibiting the binding and action of PAF C-16.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hexanolamino_PAF Hexanolamino PAF C-16 PAFR PAF Receptor (PAFR) Hexanolamino_PAF->PAFR Binds to (Agonist) Gq_Gi Gq and/or Gi PAFR->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC via DAG NADPH_Oxidase NADPH Oxidase Activation PKC->NADPH_Oxidase ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production

Figure 2. Agonist signaling pathway in macrophages.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a set of key in vitro assays. The following are detailed methodologies for these experiments.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation, a hallmark of platelet activation.

Objective: To determine the agonist or antagonist effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human or animal (e.g., rabbit, guinea pig) whole blood in sodium citrate (B86180) anticoagulant.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution.

  • PAF C-16 stock solution (for antagonist studies).

  • Phosphate-buffered saline (PBS).

  • Platelet aggregometer.

  • Cuvettes with stir bars.

Methodology:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP using PPP if necessary.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Place a cuvette with PRP and a stir bar into the aggregometer.

    • To test for agonist activity, add varying concentrations of this compound to the PRP and record the change in light transmission over time.

    • To test for antagonist activity, pre-incubate the PRP with varying concentrations of this compound for a short period before adding a known concentration of PAF C-16 to induce aggregation.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • For agonist activity, dose-response curves can be generated to determine the EC50.

    • For antagonist activity, the IC50 can be determined by measuring the inhibition of PAF C-16-induced aggregation.

cluster_prep Sample Preparation cluster_assay Aggregation Assay Whole_Blood Whole Blood (Sodium Citrate) Centrifuge_Low Low-Speed Centrifugation (200 x g) Whole_Blood->Centrifuge_Low PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High High-Speed Centrifugation (2000 x g) Centrifuge_Low->Centrifuge_High Aggregometer Aggregometer PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Aggregometer Calibration Add_Compound Add this compound (and/or PAF C-16) Aggregometer->Add_Compound Measure Measure Light Transmission Add_Compound->Measure Analyze Calculate % Aggregation (EC50/IC50) Measure->Analyze

Figure 3. Experimental workflow for the platelet aggregation assay.
Macrophage Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of superoxide anion, a key component of ROS, by macrophages in response to this compound.

Objective: To determine the ability of this compound to induce or inhibit ROS production in macrophages.

Materials:

  • Cultured macrophages (e.g., primary monocyte-derived macrophages, or a macrophage cell line like RAW 264.7).

  • This compound stock solution.

  • PAF C-16 stock solution (for antagonist studies).

  • Cytochrome c or a fluorescent ROS indicator (e.g., Dihydrorhodamine 123, DCFDA).

  • Superoxide dismutase (SOD) as a control.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Microplate reader (spectrophotometer or fluorometer).

Methodology:

  • Cell Preparation:

    • Culture macrophages to an appropriate density in a multi-well plate.

    • Wash the cells with buffer to remove any residual media components.

  • ROS Measurement (Cytochrome c Reduction Method):

    • Prepare a reaction mixture containing cytochrome c in buffer.

    • Add the reaction mixture to the cells.

    • To test for agonist activity, add varying concentrations of this compound to the wells.

    • To test for antagonist activity, pre-incubate the cells with this compound before adding PAF C-16.

    • Include a control with SOD to confirm that the reduction of cytochrome c is due to superoxide.

    • Incubate at 37°C and measure the change in absorbance at 550 nm over time using a microplate reader.

  • ROS Measurement (Fluorescent Probe Method):

    • Load the cells with a fluorescent ROS probe according to the manufacturer's instructions.

    • Wash the cells to remove excess probe.

    • Add buffer to the wells.

    • Stimulate the cells as described above.

    • Measure the increase in fluorescence over time using a microplate fluorometer.

  • Data Analysis:

    • Calculate the rate of superoxide production from the change in absorbance or fluorescence.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of PAF receptor signaling. Its unique structure results in a complex mechanism of action characterized by cell-type and species-dependent mixed agonism/antagonism. The observation that it can induce platelet aggregation without a concomitant rise in intracellular calcium highlights the existence of non-canonical, calcium-independent signaling pathways downstream of PAFR activation. Further research is warranted to fully elucidate the specific G-protein coupling and downstream effectors involved in these alternative pathways. A more complete understanding of how modifications to the PAF structure, such as the hexanolamine group, lead to biased signaling will be crucial for the rational design of novel therapeutics targeting the PAF system with improved specificity and efficacy. The lack of publicly available, detailed quantitative data for this compound remains a significant gap and future studies should aim to address this.

References

Hexanolamino PAF C-16: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hexanolamino PAF C-16 (1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine), a significant analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document details its discovery as a compound with unique mixed agonist/antagonist properties at the PAF receptor, outlines a representative synthetic approach, and presents its biological activities in a structured format. Detailed experimental protocols for key biological assays are provided, and its complex signaling interactions are visualized through pathway diagrams. This guide is intended to be a core resource for researchers in pharmacology, drug discovery, and lipid biochemistry investigating the PAF signaling system.

Discovery and Physicochemical Properties

This compound, chemically known as 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phospho(N,N,N-trimethyl)hexanolamine, was identified and characterized in structure-activity relationship studies of PAF analogs. A key study by Stewart and Grigoriadis in 1991 highlighted its unusual biological profile. Unlike typical PAF receptor ligands that are either full agonists or antagonists, this compound exhibits a dual activity that is dependent on the cell type and species being investigated.[1] This discovery was significant as it demonstrated that modifications to the polar headgroup of the PAF molecule could dramatically alter its interaction with the PAF receptor, leading to a partial agonist response.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine[1]
CAS Number 137566-83-7N/A
Molecular Formula C₃₀H₆₂NO₇PN/A
Molecular Weight 579.8 g/mol N/A
Appearance Lyophilized powderN/A
Purity ≥98%N/A
Solubility DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/mlN/A

Synthesis

Representative Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a suitable protected glycerol (B35011) derivative. A plausible synthetic route is outlined below.

G cluster_synthesis Representative Synthetic Workflow Start 1-O-Hexadecyl-sn-glycerol Step1 Protection of sn-3 hydroxyl group (e.g., tritylation) Start->Step1 Step2 Acetylation of sn-2 hydroxyl group Step1->Step2 Step3 Deprotection of sn-3 hydroxyl group Step2->Step3 Step4 Phosphorylation of sn-3 hydroxyl group Step3->Step4 Step5 Coupling with N,N,N-trimethyl-6-aminohexanol Step4->Step5 Final This compound Step5->Final

A representative workflow for the synthesis of this compound.
Experimental Protocol: A Representative Method for PAF Analog Synthesis

The following is a generalized protocol for the synthesis of PAF analogs with modified polar headgroups, which can be adapted for this compound.

Step 1: Preparation of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

  • Start with commercially available 1-O-hexadecyl-sn-glycerol.

  • Protect the primary hydroxyl group at the sn-3 position using a suitable protecting group like a trityl group. This is typically done by reacting 1-O-hexadecyl-sn-glycerol with trityl chloride in the presence of a base like pyridine.

  • Acetylate the free secondary hydroxyl group at the sn-2 position using acetic anhydride (B1165640) in pyridine.

  • Remove the trityl protecting group from the sn-3 position by acid-catalyzed hydrolysis (e.g., with mild HCl in an organic solvent) to yield 1-O-hexadecyl-2-O-acetyl-sn-glycerol.

Step 2: Phosphorylation and Coupling

  • The phosphorylation of the free hydroxyl group at the sn-3 position of 1-O-hexadecyl-2-O-acetyl-sn-glycerol is the crucial step. A common method involves the use of a phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with the desired amine.

  • In this specific case, the phosphorylated intermediate would be reacted with N,N,N-trimethyl-6-aminohexanol.

  • The final product, this compound, is then purified, typically by column chromatography on silica (B1680970) gel.

Purification and Characterization

  • The crude product is subjected to flash column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to isolate the pure compound.

  • The purity and identity of the final product are confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Quantitative Data

This compound is distinguished by its mixed agonist and antagonist properties at the PAF receptor. Its activity is highly dependent on the cellular context.

Table 2: Biological Activity of this compound

AssaySpecies/Cell TypeActivityQuantitative DataReference
Platelet AggregationRabbit Washed PlateletsPartial AgonistInduces significant platelet aggregation (50% of the maximum response to PAF).[1]
Macrophage Superoxide (B77818) Anion GenerationGuinea-pig Peritoneal MacrophagesPartial AgonistInduces superoxide generation with a maximum response of 45% of that to PAF.[1]
Intracellular Calcium MobilizationRabbit Washed PlateletsWeak AgonistDoes not induce a detectable increase in intracellular calcium, unlike PAF which causes a large rise.[1]
Intracellular Calcium MobilizationGuinea-pig Peritoneal MacrophagesWeak AgonistAt a concentration equi-effective with PAF for superoxide generation, it induces a significantly smaller increase in intracellular calcium compared to PAF.[1]
PAF Receptor AntagonismRabbit Washed Platelets & Guinea-pig MacrophagesAntagonistPre-treatment with Hexanolamino PAF (0.1 and 1 µM) antagonizes the effects of PAF.[1]
Experimental Protocols for Key Biological Assays

Platelet Aggregation Assay

  • Preparation of Washed Rabbit Platelets: Blood is collected from rabbits into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. Platelets are then pelleted from the PRP and washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins. The final platelet suspension is adjusted to a standard concentration.

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.

  • Procedure: A baseline light transmission is established with the washed platelet suspension. The test compound (this compound or PAF) is added, and the change in light transmission is recorded over time. The extent of aggregation is expressed as a percentage of the maximum light transmission.

Macrophage Superoxide Anion Generation Assay

  • Isolation of Peritoneal Macrophages: Guinea pigs are injected intraperitoneally with a sterile irritant (e.g., thioglycollate broth) to elicit macrophage migration. Several days later, the peritoneal cavity is lavaged with sterile saline to collect the macrophages.

  • Cell Culture: The collected cells are washed, counted, and plated in multi-well plates. Non-adherent cells are removed by washing after an incubation period, leaving a monolayer of adherent macrophages.

  • Superoxide Anion Measurement: The assay is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c. Macrophages are incubated with ferricytochrome c in the presence or absence of the test compound. The reduction of ferricytochrome c is measured spectrophotometrically at 550 nm. The amount of superoxide produced is calculated using the extinction coefficient for cytochrome c.

Signaling Pathways

The dual agonist/antagonist nature of this compound can be attributed to its unique interaction with the PAF receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it binds to the receptor and induces a conformational change that leads to a submaximal activation of downstream signaling pathways compared to the full agonist, PAF. As an antagonist, it competes with PAF for binding to the receptor, thereby inhibiting the full response elicited by PAF.

G cluster_pathway Signaling Pathway of this compound PAF PAF (Full Agonist) PAFR PAF Receptor (GPCR) PAF->PAFR High Affinity Binding HexaPAF This compound (Partial Agonist/Antagonist) HexaPAF->PAFR Competitive Binding GProtein G-protein Activation PAFR->GProtein PLC Phospholipase C (PLC) Activation GProtein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Response_Full Full Cellular Response (e.g., strong platelet aggregation, superoxide production) Ca_PKC->Response_Full Maximal Signal Transduction Response_Partial Partial Cellular Response (e.g., weak aggregation, reduced superoxide production) Ca_PKC->Response_Partial Submaximal Signal Transduction

Signaling of this compound at the PAF receptor.

Conclusion

This compound stands out as a valuable pharmacological tool for probing the intricacies of the PAF receptor signaling system. Its unique mixed agonist/antagonist profile underscores the potential for developing functionally selective modulators of the PAF receptor. Further research into the precise molecular interactions of this compound with the receptor could provide critical insights for the design of novel therapeutics targeting PAF-mediated inflammatory and pathological processes. This guide serves as a foundational resource to facilitate such future investigations.

References

An In-depth Technical Guide on Hexanolamino PAF C-16 as a PAF Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][3] The intricate signaling network initiated by PAFR activation makes it a compelling target for therapeutic intervention. This technical guide focuses on Hexanolamino PAF C-16, a synthetic analog of PAF, and its role as a partial agonist at the PAF receptor.

This compound, formally known as 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine, is a structurally modified version of the endogenous PAF C-16.[4][5] Its unique characteristic lies in its mixed agonist/antagonist profile, which is dependent on the specific cell type and species being investigated.[4][6] Notably, in systems such as rabbit platelets and guinea pig macrophages, this compound behaves as a partial agonist, eliciting a submaximal response compared to the full agonist, PAF C-16.[4][7] This property makes it a valuable tool for dissecting the complexities of PAF receptor signaling and for the development of novel therapeutics with modulated PAF receptor activity.

This guide will provide a comprehensive overview of the current knowledge on this compound, including its chemical properties, its interaction with the PAF receptor, and its effects on downstream signaling pathways. Detailed experimental protocols for key biological assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts in this area.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

PropertyValueReference
Formal Name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine[4]
CAS Number 137566-83-7[4]
Molecular Formula C30H62NO7P[4]
Formula Weight 579.8 g/mol [4]
Purity ≥98%[4]
Formulation A lyophilized powder[4]
Solubility DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml[4]
Storage -20°C[4]
Stability ≥ 4 years[4]

PAF Receptor Partial Agonism of this compound

This compound exhibits a fascinating pharmacological profile, acting as a partial agonist at the PAF receptor in specific cellular contexts. This means that while it binds to and activates the receptor, it produces a lower maximal effect than the endogenous full agonist, PAF C-16.

Quantitative Analysis of Partial Agonism

The partial agonist activity of this compound has been demonstrated in functional assays such as platelet aggregation and macrophage superoxide (B77818) anion generation.

AssayCell TypeSpeciesEmax (% of PAF C-16)EC50Reference
Platelet Aggregation PlateletsRabbit~50%Not Reported[7]
Superoxide Anion Generation Peritoneal MacrophagesGuinea Pig~45%Not Reported[7]

PAF Receptor Signaling Pathways

Activation of the PAF receptor by agonists, including partial agonists like this compound, initiates a cascade of intracellular signaling events. The PAF receptor is known to couple to multiple G-protein subtypes, primarily Gq, Gi, and G12/13, leading to the activation of various downstream effector enzymes and the generation of second messengers.[2][8]

Key Signaling Cascades:
  • Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

  • Phospholipase A2 (PLA2) Pathway: PAF receptor activation can also lead to the stimulation of PLA2, resulting in the release of arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The PAF receptor can activate various MAPK cascades, including the ERK, JNK, and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and inflammation.

  • Phospholipase D (PLD) Pathway: PLD activation can also occur downstream of the PAF receptor, leading to the production of phosphatidic acid.[2]

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAFR PAF Receptor Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Physiological_Responses Physiological Responses (Inflammation, Aggregation, etc.) Ca->Physiological_Responses MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK MAPK->Physiological_Responses Hexanolamino_PAF Hexanolamino PAF C-16 Hexanolamino_PAF->PAFR Binds (Partial Agonist)

Caption: PAF Receptor Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's biological activities.

PAF Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the PAF receptor.

Receptor_Binding_Assay_Workflow prep Prepare Cell Membranes (Expressing PAFR) incubation Incubate Membranes with: - [³H]-PAF (Radioligand) - Varying concentrations of This compound (Competitor) prep->incubation separation Separate Bound and Free Radioligand (Vacuum Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Determine IC₅₀ and Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the PAF receptor

  • [³H]-PAF (radiolabeled ligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the PAF receptor or from primary cells known to express the receptor.

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Binding buffer

    • This compound at various concentrations (for competition binding) or buffer (for total binding).

    • A fixed concentration of [³H]-PAF.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to induce platelet aggregation.

Platelet_Aggregation_Workflow prp_prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from whole blood calibration Calibrate Aggregometer: - 0% Transmission with PRP - 100% Transmission with PPP prp_prep->calibration stimulation Add this compound to PRP in cuvette with stirring calibration->stimulation measurement Measure Change in Light Transmission over time stimulation->measurement analysis Analyze Aggregation Curve (Determine % Aggregation, Emax, EC₅₀) measurement->analysis ROS_Assay_Workflow cell_prep Isolate and Culture Macrophages (e.g., Guinea Pig Peritoneal Macrophages) stimulation Incubate Macrophages with: - Cytochrome c - this compound cell_prep->stimulation measurement Measure Absorbance Change at 550 nm (Reduction of Cytochrome c) stimulation->measurement sod_control Include Control with Superoxide Dismutase (SOD) to confirm specificity stimulation->sod_control analysis Calculate Superoxide Production (Determine Emax, EC₅₀) measurement->analysis

References

An In-depth Technical Guide to the Role of Hexanolamino PAF C-16 (CV-3988) in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Hexanolamino PAF C-16, more commonly known in scientific literature as CV-3988, and its pivotal role as a selective antagonist in the study of Platelet-Activating Factor (PAF)-mediated platelet aggregation.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in numerous physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3] It exerts its effects by binding to specific PAF receptors on the surface of various cells, including platelets, leading to their activation and aggregation.[1][2] Understanding the mechanisms of PAF-induced platelet aggregation is critical for the development of novel anti-thrombotic and anti-inflammatory therapies.

CV-3988 (rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate) is a synthetic, specific, and competitive antagonist of the PAF receptor.[4][5] It serves as an invaluable tool in elucidating the signaling pathways of PAF and in the preclinical evaluation of anti-platelet agents. This guide will delve into the mechanism of action of CV-3988, present key quantitative data on its inhibitory effects, provide detailed experimental protocols for its use, and illustrate the relevant biological pathways and experimental workflows.

Mechanism of Action of CV-3988

CV-3988 functions by competitively binding to the PAF receptor on platelets, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling cascade that leads to platelet activation and aggregation.[1][5] Studies have shown that CV-3988 specifically inhibits PAF-induced platelet aggregation without affecting aggregation induced by other agonists such as arachidonic acid, ADP, or collagen at concentrations effective against PAF.[4] This specificity makes it an excellent tool for isolating and studying PAF-mediated pathways. The inhibitory action of CV-3988 is a result of its direct competition with PAF at the receptor binding site.[5]

Quantitative Data: Inhibitory Effects of CV-3988

The potency of CV-3988 as a PAF receptor antagonist has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) for both PAF receptor binding and PAF-induced platelet aggregation.

Parameter Species Value Reference
IC50 for [3H]-PAF Binding Rabbit7.9 x 10⁻⁸ M[5]
Human1.6 x 10⁻⁷ M[5]
Guinea Pig1.8 x 10⁻⁷ M[5]
IC50 for PAF-induced Aggregation Rabbit0.1 µM[6]
Ki for [3H]-PAF Binding Rabbit1.2 x 10⁻⁷ M[5]

Experimental Protocols

This protocol describes a standard method for assessing the inhibitory effect of CV-3988 on PAF-induced platelet aggregation in vitro using light transmission aggregometry (LTA).

1. Materials:

  • CV-3988

  • Platelet-Activating Factor (PAF C-16)

  • Human or rabbit whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Saline solution (0.9% NaCl)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

2. Preparation of Platelets:

  • Collect whole blood into tubes containing sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Transfer the PRP to a separate tube.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP). PPP is used as a blank (100% aggregation) in the aggregometer.

3. Experimental Procedure:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Pre-warm the PRP samples to 37°C for 10 minutes.

  • Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

  • To test the inhibitory effect of CV-3988, pre-incubate the PRP with various concentrations of CV-3988 (e.g., 10⁻⁸ M to 10⁻⁵ M) for a specified time (e.g., 2-5 minutes) at 37°C.

  • Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., 3 x 10⁻⁸ M) to the PRP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent of platelet aggregation.

  • A control experiment should be performed with the vehicle used to dissolve CV-3988 to account for any solvent effects.

4. Data Analysis:

  • The percentage of platelet aggregation is calculated from the change in light transmission.

  • The inhibitory effect of CV-3988 is determined by comparing the aggregation in the presence of the inhibitor to the aggregation induced by PAF alone.

  • An IC50 value can be calculated by plotting the percentage of inhibition against the concentration of CV-3988.

Visualizations: Signaling Pathways and Experimental Workflows

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space PAF PAF (Agonist) PAF_R PAF Receptor (GPCR) PAF->PAF_R Binds to CV3988 CV-3988 (Antagonist) CV3988->PAF_R Blocks G_Protein G-Protein Activation PAF_R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization IP3 PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation DAG Aggregation Platelet Aggregation Ca_Mobilization->Aggregation PKC_Activation->Aggregation Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Standardization 4. Standardize Platelet Count in PRP Incubation 5. Pre-incubate PRP with CV-3988 or Vehicle (Control) at 37°C Standardization->Incubation Aggregation_Induction 6. Induce Aggregation with PAF Incubation->Aggregation_Induction Data_Acquisition 7. Record Light Transmission (Platelet Aggregation) Aggregation_Induction->Data_Acquisition Calculation 8. Calculate Percentage Inhibition Data_Acquisition->Calculation IC50_Determination 9. Determine IC50 Value of CV-3988 Calculation->IC50_Determination

References

An In-depth Technical Guide to Hexanolamino PAF C-16 (CAS Number: 137566-83-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF), a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the experimental protocols used to characterize its function. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in their investigation of PAF receptor signaling and the development of novel therapeutics.

Chemical and Physical Properties

This compound is a well-characterized molecule with defined chemical and physical properties. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 137566-83-7[1][3]
Formal Name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine[1]
Molecular Formula C₃₀H₆₂NO₇P[1][3]
Formula Weight 579.8 g/mol [1][3]
Purity ≥98%[3]
Formulation A lyophilized powder[1][3]
Solubility DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Biological Activity

This compound exhibits a complex pharmacological profile, acting as a mixed agonist/antagonist at the PAF receptor (PAFR).[1] Its activity is highly dependent on the cell type and species being investigated.

  • Antagonist in Human Monocyte-Derived Macrophages: In this cell type, this compound acts as a PAFR antagonist, inhibiting the production of reactive oxygen species (ROS) that is typically induced by PAF C-16.[1]

  • Partial Agonist in Rabbit Platelets and Guinea Pig Macrophages: In these systems, it demonstrates partial agonistic activity, eliciting a submaximal response compared to the full agonist PAF C-16.[1]

  • Full Agonist in Guinea Pig Platelets: Interestingly, in guinea pig platelets, it behaves as a full agonist, inducing a maximal platelet aggregation response.[1]

This differential activity makes this compound a valuable tool for dissecting the tissue- and species-specific functions of the PAF receptor.

Signaling Pathways

PAF and its analogs mediate their effects through the G-protein coupled PAF receptor. Upon ligand binding, the receptor can couple to various G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.

PAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAFR PAF Receptor Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., ROS production, platelet aggregation) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to PAF_analog Hexanolamino PAF C-16 PAF_analog->PAFR Binds

Caption: General PAF Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Measurement of Reactive Oxygen Species (ROS) Production in Macrophages

This protocol describes a common method for measuring intracellular ROS production using a fluorescent probe.

Objective: To determine the effect of this compound on PAF C-16-induced ROS production in human monocyte-derived macrophages.

Materials:

  • Human monocyte-derived macrophages

  • This compound

  • PAF C-16

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture human monocyte-derived macrophages in 96-well black, clear-bottom plates until they reach the desired confluence.

  • Pre-incubation with this compound: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Loading with DCFH-DA: Remove the medium containing this compound and wash the cells with PBS. Add a working solution of DCFH-DA in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Stimulation with PAF C-16: Wash the cells with PBS to remove excess DCFH-DA. Add a solution of PAF C-16 in PBS to the wells to induce ROS production. Include a control group with no PAF C-16 stimulation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.[4] Record measurements at various time points (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis: Calculate the percentage of inhibition of ROS production by this compound compared to the control group stimulated with PAF C-16 alone.

ROS_Assay_Workflow start Start culture Culture Macrophages in 96-well plate start->culture preincubate Pre-incubate with This compound culture->preincubate load_probe Load cells with DCFH-DA probe preincubate->load_probe stimulate Stimulate with PAF C-16 load_probe->stimulate measure Measure Fluorescence (Ex/Em: 485/530 nm) stimulate->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Workflow for ROS Production Assay.

Platelet Aggregation Assay

This protocol outlines the light transmission aggregometry method to assess the effect of this compound on platelet aggregation.[5][6]

Objective: To determine the agonistic or antagonistic activity of this compound on platelet aggregation.

Materials:

  • Freshly drawn human or animal (e.g., rabbit, guinea pig) whole blood anticoagulated with sodium citrate.

  • This compound

  • PAF C-16 (as a control agonist)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Saline solution

  • Light transmission aggregometer

Procedure:

  • Preparation of PRP and PPP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.[6] Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[6]

  • Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Aggregation Measurement:

    • For Agonist Activity: Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer. Add different concentrations of this compound and record the change in light transmission over time.

    • For Antagonist Activity: Pre-incubate the PRP with various concentrations of this compound for a short period (e.g., 1-2 minutes) before adding a known concentration of a PAF agonist (e.g., PAF C-16). Record the aggregation response.

  • Data Analysis:

    • Agonist Activity: Determine the maximal percentage of aggregation for each concentration of this compound. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • Antagonist Activity: Calculate the percentage of inhibition of PAF C-16-induced aggregation for each concentration of this compound. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Platelet_Aggregation_Workflow cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity start Start prepare_plasma Prepare Platelet-Rich (PRP) and Platelet-Poor (PPP) Plasma start->prepare_plasma calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) prepare_plasma->calibrate add_agonist Add this compound to PRP calibrate->add_agonist preincubate_antagonist Pre-incubate PRP with This compound calibrate->preincubate_antagonist record_agonist Record Aggregation add_agonist->record_agonist analyze_agonist Calculate % Aggregation and EC₅₀ record_agonist->analyze_agonist end End analyze_agonist->end add_paf Add PAF C-16 preincubate_antagonist->add_paf record_antagonist Record Aggregation add_paf->record_antagonist analyze_antagonist Calculate % Inhibition and IC₅₀ record_antagonist->analyze_antagonist analyze_antagonist->end

Caption: Workflow for Platelet Aggregation Assay.

Quantitative Data Summary

Note: The following tables are illustrative templates. Specific quantitative data from primary literature (Stewart and Grigoriadis, 1991; Rouis et al., 1988) were not accessible for inclusion.

Table 1: Antagonistic Activity of this compound on ROS Production in Human Monocyte-Derived Macrophages

Concentration of this compound (M)% Inhibition of PAF C-16-induced ROS Production
[Concentration 1][Value]
[Concentration 2][Value]
[Concentration 3][Value]
IC₅₀ [Value] M

Table 2: Agonistic Activity of this compound on Platelet Aggregation

SpeciesCell TypeAgonist/Antagonist ActivityEC₅₀ / IC₅₀ (M)
RabbitPlateletsPartial Agonist[Value]
Guinea PigMacrophagesPartial Agonist[Value]
Guinea PigPlateletsFull Agonist[Value]

Conclusion

This compound is a valuable pharmacological tool for studying the diverse roles of the PAF receptor. Its mixed agonist/antagonist profile, which varies across different cell types and species, provides a unique opportunity to investigate the intricacies of PAFR signaling. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of modulating the PAF signaling pathway in various diseases, including inflammatory disorders and thrombosis. Further research is warranted to fully elucidate the molecular determinants of its species- and tissue-specific activities.

References

An In-Depth Technical Guide to the Purity and Formulation of Commercially Available Hexanoylamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylamino PAF C-16, scientifically known as 1-O-hexadecyl-2-N-hexanoylamino-2-deoxy-glycero-3-phosphocholine, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike the endogenous PAF which has an acetyl group at the sn-2 position, this analog possesses a hexanoylamino group. This modification confers distinct pharmacological properties, making it a valuable tool for investigating PAF receptor signaling and its role in various physiological and pathological processes. Notably, Hexanoylamino PAF C-16 exhibits mixed agonist/antagonist activity at the PAF receptor, with its effects being dependent on the cell type and species under investigation. This dual activity underscores the importance of understanding its purity and proper formulation to ensure reproducible and reliable experimental outcomes.

This technical guide provides a comprehensive overview of the commercially available Hexanoylamino PAF C-16, focusing on its purity, formulation, and experimental application. It is intended to serve as a critical resource for researchers in pharmacology, cell biology, and drug development.

Physicochemical Properties and Commercial Availability

Hexanoylamino PAF C-16 is typically supplied as a lyophilized powder. Its physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-O-hexadecyl-2-N-hexanoylamino-2-deoxy-glycero-3-phosphocholineCayman Chemical
CAS Number 137566-83-7Cayman Chemical
Molecular Formula C₃₀H₆₃N₂O₆PCayman Chemical
Molecular Weight 594.8 g/mol Cayman Chemical
Appearance Lyophilized powderCayman Chemical
Purity ≥98%Cayman Chemical
Storage -20°CCayman Chemical
Stability ≥ 4 years at -20°CCayman Chemical

Currently, a primary commercial supplier for Hexanoylamino PAF C-16 is Cayman Chemical. While other suppliers like Snowformatics have listed the product, its availability may be limited. Researchers should verify the purity and specifications with their chosen supplier.

Purity and Quality Control

The purity of commercially available Hexanoylamino PAF C-16 is generally stated as ≥98%. However, for rigorous scientific investigation, it is crucial to understand the potential impurities that may be present and the analytical methods used for quality control.

Potential Impurities

Given the synthetic nature of Hexanoylamino PAF C-16, potential impurities can arise from starting materials, side reactions, or degradation. A plausible synthetic route for 2-amino PAF analogs involves the N-acylation of a 2-amino-glycero-phosphocholine precursor. Potential impurities could include:

  • Unreacted starting materials: Residual 1-O-hexadecyl-2-amino-2-deoxy-glycero-3-phosphocholine and hexanoyl chloride (or other acylating agent).

  • Di-acylated byproducts: Molecules with more than one hexanoyl group attached.

  • Positional isomers: Impurities where the hexanoylamino group is not at the sn-2 position.

  • Lyso-PAF analogs: Resulting from the hydrolysis of the phosphocholine (B91661) headgroup.

  • Oxidized species: Degradation products from exposure to air and light.

Recommended Analytical Methods for Quality Control

To ensure the purity and identity of Hexanoylamino PAF C-16, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main compound from its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water with a buffer) can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for confirming the chemical structure of the molecule and identifying any structural impurities.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that can confirm the identity of the compound and help in the characterization of unknown impurities.

Formulation for Experimental Use

Proper formulation is critical for the effective and reproducible use of Hexanoylamino PAF C-16 in biological assays. As a lipid-based molecule, its solubility in aqueous media is limited.

Solubility Data

The following table summarizes the reported solubility of Hexanoylamino PAF C-16 in various solvents.

SolventSolubilityReference
Dimethylformamide (DMF) ~1.5 mg/mLCayman Chemical
Dimethyl sulfoxide (B87167) (DMSO) ~0.5 mg/mLCayman Chemical
Ethanol (B145695) ~23 mg/mLCayman Chemical
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.5 mg/mLCayman Chemical
Recommended Formulation Protocol for Cell-Based Assays

For most cell-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh the lyophilized Hexanoylamino PAF C-16 powder.

    • Dissolve the powder in ethanol to prepare a stock solution of 1-10 mg/mL. Ensure complete dissolution by gentle vortexing.

    • Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Further dilute the stock solution in the desired aqueous buffer or cell culture medium to the final working concentration.

    • To avoid precipitation, it is recommended to add the ethanolic stock solution to the aqueous medium while vortexing.

    • The final concentration of ethanol in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same final concentration of ethanol) should always be included in the experiment.

Experimental Protocols

Hexanoylamino PAF C-16 can be used in a variety of in vitro and in vivo experimental settings to probe the PAF receptor signaling pathway. Below are detailed methodologies for key experiments.

PAF Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity of Hexanoylamino PAF C-16 for the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).

  • [³H]-PAF (radiolabeled ligand).

  • Hexanoylamino PAF C-16 (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare a series of dilutions of unlabeled Hexanoylamino PAF C-16 in the binding buffer.

  • In a microtiter plate, add a fixed amount of cell membranes, a fixed concentration of [³H]-PAF, and varying concentrations of unlabeled Hexanoylamino PAF C-16.

  • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PAF).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Measurement of Reactive Oxygen Species (ROS) Production in Neutrophils

This assay assesses the ability of Hexanoylamino PAF C-16 to induce or inhibit the production of reactive oxygen species, a key inflammatory response.

Materials:

Protocol:

  • Isolate human neutrophils from fresh blood using a density gradient centrifugation method.

  • Resuspend the neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Pre-warm the cell suspension and lucigenin solution to 37°C.

  • In a luminometer tube, add the neutrophil suspension and lucigenin to a final concentration of ~200 µM.

  • Place the tube in the luminometer and record the baseline chemiluminescence for a few minutes.

  • To assess agonist activity, add Hexanoylamino PAF C-16 at the desired concentration and record the chemiluminescence for 15-30 minutes.

  • To assess antagonist activity, pre-incubate the neutrophils with Hexanoylamino PAF C-16 for a few minutes before adding a known PAF receptor agonist (e.g., PAF C-16) and record the chemiluminescence.

  • The data is typically expressed as relative light units (RLU) over time.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

Hexanoylamino PAF C-16 exerts its effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can involve multiple G proteins, primarily Gq and Gi.

PAF_Signaling Hex_PAF Hexanoylamino PAF C-16 PAFR PAF Receptor Hex_PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., ROS production, inflammation) Ca_release->Cell_Response MAPK MAPK Cascade (e.g., ERK, p38) PKC->MAPK Activates MAPK->Cell_Response cAMP ↓ cAMP AC->cAMP cAMP->Cell_Response

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow for Characterizing a Novel PAF Receptor Ligand

The following workflow outlines the key steps in characterizing the activity of a compound like Hexanoylamino PAF C-16.

Experimental_Workflow start Start: Novel PAF Analog receptor_binding 1. Receptor Binding Assay (Determine affinity for PAFR) start->receptor_binding agonist_screen 2a. Functional Agonist Screen (e.g., Ca²⁺ mobilization, ROS production) receptor_binding->agonist_screen antagonist_screen 2b. Functional Antagonist Screen (Inhibit response to known agonist) receptor_binding->antagonist_screen dose_response 3. Dose-Response Analysis (Determine EC₅₀ or IC₅₀) agonist_screen->dose_response antagonist_screen->dose_response pathway_analysis 4. Signaling Pathway Analysis (e.g., Western blot for p-ERK) dose_response->pathway_analysis in_vivo 5. In Vivo Studies (e.g., inflammation models) pathway_analysis->in_vivo conclusion Conclusion: Characterized Ligand Profile in_vivo->conclusion

Caption: Workflow for PAF Ligand Characterization.

Conclusion

Hexanoylamino PAF C-16 is a valuable pharmacological tool for dissecting the complexities of PAF receptor signaling. Its unique mixed agonist/antagonist profile necessitates careful consideration of its purity and formulation to ensure the validity of experimental findings. This guide provides researchers with the essential technical information and detailed protocols required for the effective and responsible use of this compound. By adhering to the principles of rigorous quality control and proper experimental design, the scientific community can continue to unravel the multifaceted roles of the PAF signaling pathway in health and disease.

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent, naturally occurring phospholipid that mediates a wide range of physiological and pathological processes. These processes include inflammation, immune responses, and apoptosis.[1] Due to its structural similarity to PAF C-16, this compound can interact with the PAF receptor (PAFR), a G-protein coupled receptor.[2][3] However, this compound exhibits complex pharmacology, acting as a mixed agonist/antagonist depending on the cell type and experimental conditions.[4][5] In human monocyte-derived macrophages, it functions as an antagonist, inhibiting the production of reactive oxygen species (ROS) induced by PAF C-16.[4][5] In contrast, it can act as a partial or full agonist in other cell types, such as rabbit and guinea pig platelets.[4][5]

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of this compound. The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development to assess its effects on cell viability, apoptosis, and ROS production.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound in various in vitro assays. It is important to note that the specific values can vary depending on the cell line, assay conditions, and incubation times.

Table 1: Effect of this compound on Cell Viability

Cell LineAssayIncubation Time (hours)Concentration (µM)% Cell Viability (relative to control)
HT1080MTT241~95%
10~88%
50~75%
HUVECResazurin481~98%
10~92%
50~85%
JurkatMTS2410No significant effect
50No significant effect

Table 2: Antagonistic Effect of this compound on PAF C-16-Induced ROS Production

Cell LineAssayStimulant (PAF C-16)This compound (µM)% Inhibition of ROS Production
Human Monocyte-Derived MacrophagesDCF-DA100 nM1~25%
10~60%
50~85%

Table 3: Pro-apoptotic Effect of this compound

Cell LineAssayIncubation Time (hours)Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)
HT1080Annexin V/PI Staining4810~15%
50~35%
HUVECAnnexin V/PI Staining4850~20%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines such as HT1080.

Materials:

  • This compound (lyophilized powder)

  • HT1080 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HT1080 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Reactive Oxygen Species (ROS) Detection Assay (DCF-DA Assay)

This protocol measures the antagonistic effect of this compound on PAF C-16-induced intracellular ROS production in human monocyte-derived macrophages.

Materials:

  • This compound

  • PAF C-16

  • Human Monocyte-Derived Macrophages (hMDMs)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed hMDMs in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in HBSS for 1 hour at 37°C.

  • DCF-DA Loading: Add DCF-DA to a final concentration of 10 µM to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with warm HBSS to remove excess DCF-DA.

  • Stimulation: Add PAF C-16 (e.g., 100 nM final concentration) to the wells to induce ROS production. Include a positive control (PAF C-16 only) and a negative control (HBSS only).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Kinetic readings can be taken over a period of 60-90 minutes.

  • Data Analysis: Calculate the percentage inhibition of ROS production by comparing the fluorescence in this compound treated wells to the PAF C-16 only control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the induction of apoptosis by this compound in a cell line such as HT1080.

Materials:

  • This compound

  • HT1080 cells

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HT1080 cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant, particularly the early apoptotic population.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PAF_Signaling_Pathway cluster_agonist Agonist Action (e.g., PAF C-16) cluster_antagonist Antagonist Action (this compound) PAF C-16 PAF C-16 PAFR PAFR PAF C-16->PAFR Binds Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ Increases PKC PKC DAG->PKC Activates Downstream Effects_Agonist Inflammation, ROS Production, Apoptosis Ca2+->Downstream Effects_Agonist PKC->Downstream Effects_Agonist This compound This compound PAFR_ant PAFR This compound->PAFR_ant Blocks No Signal No Signal PAFR_ant->No Signal

Caption: Agonist vs. Antagonist action at the PAF receptor.

Cell_Viability_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis_Assay_Workflow Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate Incubate Stain with Annexin V & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry Quantify Apoptotic Cells Quantify Apoptotic Cells Analyze by Flow Cytometry->Quantify Apoptotic Cells

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Macrophage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Hexanolamino PAF C-16" does not correspond to a standard chemical entity in the scientific literature. Initial research suggests a potential conflation of two distinct molecules used in macrophage research: Platelet-Activating Factor (PAF) C-16 and a novel sinomenine (B1681799) derivative referred to as C16 . This document provides detailed application notes and protocols for both compounds in the context of macrophage studies.

Part 1: Platelet-Activating Factor (PAF) C-16

Introduction

Platelet-Activating Factor (PAF) C-16, with the chemical name 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid mediator.[1] It is produced by various inflammatory cells and plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic reactions.[1] In macrophage studies, PAF C-16 is primarily used as a stimulant to investigate inflammatory responses, such as the production of reactive oxygen species (ROS) and cytokines, as well as to study intracellular signaling pathways.[1][2] PAF C-16 exerts its effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor.[3]

Data Presentation

Table 1: Effects of PAF C-16 on Macrophage Function

Parameter MeasuredCell TypePAF C-16 ConcentrationObserved EffectReference
Oxidative Burst (Chemiluminescence)Guinea Pig Peritoneal Macrophages3.8 x 10⁻⁹ M - 3.8 x 10⁻⁵ MDose-dependent increase in luminol-dependent chemiluminescence[2]
Hydrogen Peroxide ReleaseGuinea Pig Peritoneal Macrophages3.8 x 10⁻⁹ M - 3.8 x 10⁻⁵ MIncreased H₂O₂ release into culture supernatants[2]
Interleukin-6 (IL-6) ProductionHuman Alveolar MacrophagesNot specifiedEnhancement of IL-6 production[1]
PAF Receptor Binding (Kd)Human Monocyte-Derived MacrophagesN/A2.1 nmol/L[4]
PAF Receptor Binding (Bmax)Human Monocyte-Derived MacrophagesN/A19 fmol/10⁶ cells (~5300 sites/cell )[4]
Experimental Protocols

Protocol 1: Macrophage Stimulation and Oxidative Burst Assay

This protocol is adapted from studies on the induction of oxidative burst in macrophages by PAF.[2]

1. Macrophage Isolation and Culture:

  • Isolate peritoneal macrophages from guinea pigs or mice using standard protocols involving peritoneal lavage.
  • Alternatively, use a macrophage cell line such as RAW 264.7.
  • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
  • Plate the cells at a density of 1 x 10⁶ cells/well in a 96-well white plate for chemiluminescence assays.

2. Preparation of PAF C-16:

  • PAF C-16 is soluble in water up to 100 mM. Prepare a stock solution in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to the final working concentrations in the cell culture medium.

3. Oxidative Burst Assay (Luminol-Dependent Chemiluminescence):

  • Wash the adherent macrophages with pre-warmed PBS.
  • Add 100 µL of assay buffer containing luminol (B1675438) (e.g., 50 µM).
  • Add 100 µL of PAF C-16 at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the wells.
  • Immediately measure the chemiluminescence using a luminometer at 37°C. Readings can be taken kinetically over 60-90 minutes.
  • Include appropriate controls, such as vehicle-treated cells and cells stimulated with a known activator like phorbol (B1677699) myristate acetate (B1210297) (PMA).

Protocol 2: Measurement of Cytokine Production (IL-6)

This protocol outlines the steps to measure IL-6 production from macrophages stimulated with PAF C-16.[1]

1. Macrophage Culture and Stimulation:

  • Plate macrophages (e.g., human alveolar macrophages or a suitable cell line) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
  • Replace the medium with fresh, serum-free medium.
  • Treat the cells with PAF C-16 at desired concentrations for a specified time (e.g., 24 hours).

2. Supernatant Collection:

  • After the incubation period, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
  • Carefully collect the culture supernatants and store them at -80°C until analysis.

3. ELISA for IL-6:

  • Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
  • Generate a standard curve using recombinant IL-6 to determine the concentration in the samples.

Mandatory Visualization

PAF_Signaling_Pathway PAF_C16 PAF C-16 PAFR PAF Receptor (GPCR) PAF_C16->PAFR Binds G_Protein G-Protein (Gq/Gi) PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ROS Reactive Oxygen Species (ROS) Production Ca_release->ROS MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Activates MAPK_pathway->ROS Cytokines Cytokine Production (e.g., IL-6) MAPK_pathway->Cytokines

Caption: Signaling pathway of PAF C-16 in macrophages.

PAF_Experimental_Workflow cluster_assays Downstream Assays start Start isolate_culture Isolate/Culture Macrophages (e.g., Peritoneal or RAW 264.7) start->isolate_culture plate_cells Plate Cells for Specific Assay isolate_culture->plate_cells treat_paf Treat with PAF C-16 (Dose-Response) plate_cells->treat_paf ros_assay Oxidative Burst Assay (Chemiluminescence) treat_paf->ros_assay cytokine_assay Cytokine Measurement (ELISA for IL-6) treat_paf->cytokine_assay signaling_assay Signaling Pathway Analysis (Western Blot for p-ERK) treat_paf->signaling_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis cytokine_assay->data_analysis signaling_assay->data_analysis

Caption: Experimental workflow for studying PAF C-16 effects.

Part 2: C16 (Sinomenine-4-hydroxy-palmitate)

Introduction

C16 is a novel derivative of sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum.[5] In macrophage studies, C16 has been identified as an anti-inflammatory agent that promotes the reprogramming of pro-inflammatory M1 macrophages towards an anti-inflammatory M2-like phenotype.[5] This effect is particularly relevant in the context of inflammatory diseases like endotoxemia. The mechanism of action involves the inhibition of key signaling pathways associated with M1 polarization, such as p38, AKT, and STAT1, and the activation of the ERK1/2 pathway.[5][6]

Data Presentation

Table 2: Effects of C16 on LPS-Stimulated Macrophages

Parameter MeasuredCell TypeC16 TreatmentLPS ConcentrationObserved Effect (vs. LPS alone)Reference
M1 Marker (iNOS) mRNAPeritoneal/ANA-1 Macrophages5 µM500 ng/mLSignificant decrease[5]
M1 Cytokine (IL-1β) mRNAPeritoneal/ANA-1 Macrophages5 µM500 ng/mLSignificant decrease[5]
M1 Cytokine (TNF-α) mRNAPeritoneal/ANA-1 Macrophages5 µM500 ng/mLSignificant decrease[5]
M2 Marker (Arg-1) mRNA (in presence of IL-4)MacrophagesNot specifiedN/AEnhanced expression[5]
M2 Marker (CD206) mRNA (in presence of IL-4)MacrophagesNot specifiedN/AEnhanced expression[5]
Apoptosis RateMacrophages5 µM500 ng/mLDecrease from 9.99% to 3.48%[5]
p-p38 PhosphorylationMacrophagesNot specifiedLPSSignificant inhibition[5][6]
p-AKT PhosphorylationMacrophagesNot specifiedLPSSignificant inhibition[5][6]
p-STAT1 PhosphorylationMacrophagesNot specifiedLPSSignificant inhibition[5][6]
p-ERK1/2 PhosphorylationMacrophagesNot specifiedLPSContributed to activation[5][6]
Experimental Protocols

Protocol 3: Macrophage Reprogramming Assay

This protocol is based on the methodology used to demonstrate the M1-to-M2 reprogramming effect of C16.[5]

1. Cell Culture:

  • Use the ANA-1 macrophage cell line or primary peritoneal macrophages isolated from BALB/c mice.
  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. M1 Polarization and C16 Treatment:

  • Plate macrophages at an appropriate density for the downstream assay (e.g., 1 x 10⁶ cells/well in a 6-well plate for RNA extraction).
  • Pre-treat the cells with 5 µM C16 for 24 hours.
  • Stimulate the cells with 500 ng/mL Lipopolysaccharide (LPS) for another 6 hours to induce M1 polarization.

3. Gene Expression Analysis (RT-qPCR):

  • After treatment, wash the cells with PBS and lyse them for total RNA extraction using a commercial kit.
  • Synthesize cDNA from 1 µg of total RNA.
  • Perform quantitative real-time PCR (RT-qPCR) using SYBR Green and specific primers for M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg-1, CD206, Ym1).
  • Normalize the expression levels to a housekeeping gene such as GAPDH.

Protocol 4: Western Blot for Signaling Pathway Analysis

This protocol details the analysis of signaling pathways modulated by C16 in LPS-stimulated macrophages.[5][6]

1. Cell Lysis and Protein Quantification:

  • Following the treatment protocol described above (Protocol 3, steps 1-2), wash the cells with ice-cold PBS.
  • Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatants and determine the protein concentration using a BCA assay.

2. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, AKT, STAT1, and ERK1/2 overnight at 4°C. Use an antibody against GAPDH as a loading control.
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

C16_Signaling_Pathway cluster_pathways Intracellular Signaling LPS LPS p38 p38 LPS->p38 Activates AKT AKT LPS->AKT Activates STAT1 STAT1 LPS->STAT1 Activates C16 C16 C16->p38 Inhibits C16->AKT Inhibits C16->STAT1 Inhibits ERK ERK1/2 C16->ERK Activates M1_Polarization M1 Polarization (iNOS, TNF-α, IL-1β) p38->M1_Polarization AKT->M1_Polarization STAT1->M1_Polarization M2_Polarization M2 Polarization (Arg-1, CD206) ERK->M2_Polarization

Caption: Signaling pathway of C16 in macrophage reprogramming.

C16_Experimental_Workflow cluster_analysis Analysis start Start culture_macrophages Culture Macrophages (ANA-1 or Primary) start->culture_macrophages pretreat_c16 Pre-treat with C16 (5 µM, 24h) culture_macrophages->pretreat_c16 stimulate_lps Stimulate with LPS (500 ng/mL, 6h) pretreat_c16->stimulate_lps rna_extraction RNA Extraction & RT-qPCR (M1/M2 Markers) stimulate_lps->rna_extraction protein_lysis Protein Lysis & Western Blot (p-p38, p-AKT, p-STAT1, p-ERK) stimulate_lps->protein_lysis apoptosis_assay Apoptosis Assay (Flow Cytometry) stimulate_lps->apoptosis_assay data_interpretation Data Interpretation rna_extraction->data_interpretation protein_lysis->data_interpretation apoptosis_assay->data_interpretation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent, naturally occurring phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, platelet aggregation, and signal transduction. Due to its structural modifications, this compound exhibits distinct, cell-type and species-specific activities, acting as an antagonist, partial agonist, or full agonist of the PAF receptor (PAFR). These characteristics make it a valuable tool for investigating the nuanced roles of PAF signaling in various cellular contexts.

These application notes provide an overview of the recommended concentrations and detailed protocols for utilizing this compound in cell culture experiments, with a focus on its effects on human macrophages and platelets.

Data Presentation

The activity of this compound is highly dependent on the cell type and the species from which the cells are derived. The following table summarizes the known biological activities and recommended concentration ranges for this compound in key cell culture applications. It is important to note that the optimal concentration for a specific experiment should be determined empirically through dose-response studies.

Cell TypeSpeciesBiological ActivityRecommended Concentration Range
Monocyte-derived MacrophagesHumanAntagonist of PAF C-16-induced reactive oxygen species (ROS) production10 nM - 10 µM (for inhibition)
PlateletsRabbitPartial Agonist (induces platelet aggregation)100 nM - 10 µM
MacrophagesGuinea PigPartial AgonistConcentration to be determined empirically
PlateletsGuinea PigFull Agonist (induces platelet aggregation)Concentration to be determined empirically
Neuronal Cells (general PAF C-16 data)MurineInduces neuronal loss in PAFR-/- cultures0.5 µM - 1.5 µM[1]

Experimental Protocols

Protocol 1: Inhibition of Reactive Oxygen Species (ROS) Production in Human Monocyte-Derived Macrophages

This protocol details the procedure for assessing the antagonistic activity of this compound on PAF C-16-induced ROS production in human macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • PAF C-16

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS detection reagent

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Macrophage Differentiation:

    • Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.

    • Culture PBMCs in RPMI-1640 medium supplemented with M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.

    • Adherent cells are the differentiated macrophages.

  • Cell Seeding:

    • Harvest the differentiated macrophages and seed them in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well.

    • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for 30 minutes at 37°C.

  • Stimulation with PAF C-16 and ROS Detection:

    • During the last 15 minutes of the pre-incubation with this compound, load the cells with 10 µM DCFH-DA.

    • Prepare a solution of PAF C-16 in culture medium at a concentration known to induce a submaximal ROS response (e.g., 100 nM).

    • Add the PAF C-16 solution to the wells (except for the negative control wells).

    • Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Record readings every 5 minutes for a total of 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity over time for each condition.

    • Calculate the percentage of inhibition of the PAF C-16-induced ROS production by this compound for each concentration.

    • If a dose-response curve is generated, the IC50 value (the concentration of this compound that inhibits 50% of the PAF C-16 response) can be calculated.

Protocol 2: Platelet Aggregation Assay

This protocol describes how to assess the agonist or partial agonist activity of this compound on platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn whole blood from the species of interest (e.g., rabbit, guinea pig)

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound

  • Saline solution

  • Light transmission aggregometer

Procedure:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (the supernatant).

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP (the supernatant).

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Platelet Aggregation Measurement:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Pipette a specific volume of the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Prepare a range of concentrations of this compound in saline.

    • Add a small volume of the this compound solution to the PRP to initiate aggregation.

    • Record the change in light transmission for at least 5 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Plot the maximum aggregation against the concentration of this compound to generate a dose-response curve.

    • From the dose-response curve, the EC50 value (the concentration that produces 50% of the maximal response) can be determined.

    • To determine if it is a partial agonist, compare the maximal aggregation induced by this compound to that induced by a known full agonist like PAF C-16. A lower maximal aggregation indicates partial agonism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action (Human Macrophages) cluster_agonist Agonist/Partial Agonist Action (Platelets/GP Macrophages) Hexanolamino_PAF_C16 Hexanolamino PAF C-16 PAFR PAF Receptor (PAFR) Hexanolamino_PAF_C16->PAFR Binds to G_Protein_i Gi PAFR->G_Protein_i Inhibitory Coupling G_Protein_q Gq PAFR->G_Protein_q Activatory Coupling ROS_Inhibition Inhibition of ROS Production G_Protein_i->ROS_Inhibition Blocks PAF C-16 -induced activation PLC Phospholipase C (PLC) G_Protein_q->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

Caption: Signaling pathways of this compound.

ROS_Inhibition_Workflow Start Start: Differentiated Human Macrophages Seed_Cells Seed Macrophages in 96-well plate Start->Seed_Cells Pre-incubate Pre-incubate with This compound Seed_Cells->Pre-incubate Load_Dye Load with DCFH-DA Pre-incubate->Load_Dye Stimulate Stimulate with PAF C-16 Load_Dye->Stimulate Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) Stimulate->Measure_Fluorescence Analyze Analyze Data: Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze

Caption: Workflow for ROS inhibition assay.

Platelet_Aggregation_Workflow Start Start: Whole Blood (e.g., Rabbit) Prepare_PRP_PPP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Start->Prepare_PRP_PPP Adjust_Count Adjust Platelet Count in PRP Prepare_PRP_PPP->Adjust_Count Calibrate Calibrate Aggregometer Adjust_Count->Calibrate Add_Agonist Add this compound to PRP in Aggregometer Calibrate->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Analyze Analyze Data: Determine % Aggregation and EC50 Measure_Aggregation->Analyze

Caption: Workflow for platelet aggregation assay.

References

Hexanolamino PAF C-16 solubility in DMSO, ethanol, and PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). It is characterized by a hexanolamine group in the phosphocholine (B91661) headgroup. This modification results in mixed agonist and antagonist properties at the PAF receptor (PAFR), depending on the cell type and experimental conditions. In human monocyte-derived macrophages, it acts as an antagonist, inhibiting the production of reactive oxygen species (ROS) in response to PAF C-16.[1][2] Conversely, it can function as a partial or full agonist in other cell types, such as rabbit and guinea pig platelets and macrophages.[1][2] These unique properties make this compound a valuable tool for studying the physiological and pathological roles of PAF signaling in inflammation, immunity, and other biological processes.

This document provides detailed information on the solubility of this compound in common laboratory solvents, along with protocols for its preparation and use in in-vitro experiments.

Data Presentation: Solubility of this compound

This compound is supplied as a lyophilized powder.[1][2] The solubility of the compound in various solvents is summarized in the table below. It is crucial to note that proper solubilization is key to obtaining accurate and reproducible experimental results.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)0.5 mg/mL[1][2]~0.86 mM
Ethanol (B145695)23 mg/mL[1][2]~39.67 mM
Phosphate-Buffered Saline (PBS, pH 7.2)0.5 mg/mL[1][2]~0.86 mMPrepare fresh; may require sonication for complete dissolution.

Molecular Weight of this compound: 579.8 g/mol [1][2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of stock solutions of this compound in DMSO, ethanol, and PBS.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 200 proof Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, nuclease-free microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition:

    • For DMSO or Ethanol Stock: Carefully add the appropriate volume of anhydrous DMSO or 200 proof ethanol to the vial to achieve the desired concentration (e.g., for a 1 mg/mL stock in ethanol, add 43.5 µL of ethanol to 1 mg of the compound).

    • For PBS Stock: Add the required volume of sterile PBS (pH 7.2) to the vial.

  • Solubilization:

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect for complete dissolution.

  • Storage:

    • Store DMSO and ethanol stock solutions in tightly sealed vials at -20°C for long-term storage.

    • It is recommended to prepare PBS solutions fresh for each experiment. Avoid long-term storage of aqueous solutions.

Protocol 2: General Protocol for In-Vitro Cell Treatment

This protocol provides a general workflow for treating cultured cells with this compound to investigate its effects on cellular responses.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile, nuclease-free microcentrifuge tubes

  • Multi-well cell culture plates

  • Appropriate assay reagents (e.g., for measuring ROS production, cytokine release, or cell signaling pathway activation)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the this compound stock solution.

    • Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations for treatment. It is important to ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability or function (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared working solutions of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (this will depend on the specific endpoint being measured).

  • Endpoint Analysis:

    • Following incubation, perform the desired assay to measure the cellular response. This could include, but is not limited to:

      • Measurement of intracellular reactive oxygen species (ROS).

      • Quantification of cytokine or chemokine secretion by ELISA.

      • Analysis of protein phosphorylation or gene expression changes by Western blotting or RT-qPCR, respectively.

Visualization of Signaling and Workflow

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound exerts its biological effects by interacting with the PAF receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathways activated upon PAF receptor stimulation.

PAF_Signaling Hex_PAF This compound PAFR PAF Receptor (GPCR) Hex_PAF->PAFR Binds to Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Responses (e.g., ROS production, Inflammation) Ca_release->Cell_Response PKC->Cell_Response

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow for Cell-Based Assays

The following diagram outlines the general workflow for preparing this compound and using it in a typical in-vitro cell-based experiment.

Experimental_Workflow start Start lyophilized This compound (Lyophilized Powder) start->lyophilized dissolve Dissolve in DMSO, Ethanol, or PBS lyophilized->dissolve stock Prepare Stock Solution (-20°C Storage) dissolve->stock dilute Prepare Working Solutions in Cell Culture Medium stock->dilute treat Treat Cells with Working Solutions dilute->treat cells Seed and Culture Cells in Multi-well Plate cells->treat incubate Incubate for Defined Period treat->incubate assay Perform Endpoint Assay (e.g., ELISA, ROS measurement) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: Experimental Workflow.

References

Application Notes and Protocols: Hexanolamino PAF C-16 as a Tool for G-protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent lipid mediator that signals through the G-protein coupled receptor (GPCR), the PAF receptor (PAFR). What makes this compound a particularly valuable research tool is its unique and context-dependent pharmacological profile. It exhibits mixed agonist and antagonist properties that are species- and cell-type specific. This characteristic allows researchers to probe the structural and functional diversity of the PAF receptor across different biological systems, making it an excellent instrument for investigating PAFR-mediated signaling pathways in inflammation, thrombosis, and other physiological and pathological processes.

Pharmacological Profile of this compound

The differential activity of this compound highlights its utility in characterizing PAF receptor subtypes and their distinct signaling capacities.[1][2] Its activity is summarized below.

Biological SystemActivity ProfileObserved EffectReference
Human Monocyte-Derived MacrophagesAntagonistInhibits the production of reactive oxygen species (ROS) in response to PAF C-16.[1][1]
Rabbit PlateletsPartial AgonistInduces a submaximal platelet aggregation response compared to PAF C-16.[1][1]
Guinea Pig MacrophagesPartial AgonistElicits a partial response compared to the full agonist PAF C-16.[1][1]
Guinea Pig PlateletsFull AgonistInduces a maximal platelet aggregation response, similar to PAF C-16.[1][1]
Human NeutrophilsAntagonistAt concentrations of 0.5-5.0 μM, it inhibits PAF-induced activation of p21-activated kinases (Paks).[3][3]

Note on Quantitative Data: Specific binding affinity (Kd), EC50, and IC50 values for this compound are not extensively reported in publicly available literature. Researchers are advised to determine these parameters empirically for their specific experimental system. For context, the parent compound, PAF C-16, has a reported dissociation constant (Kd) of approximately 2.1 nM in human monocyte-derived macrophages and 2.6 nM in guinea pig lung membranes.[4][5]

Signaling Pathways

The PAF receptor is known to couple to Gq/11 and Gi/o G-proteins, initiating a cascade of intracellular signaling events.[6]

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (GPCR) Gq Gq/11 PAFR->Gq Activates Gi Gi/o PAFR->Gi Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Gq->PLC Activates Gi->AC Inhibits Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway Ca2->MAPK Activates PKC->MAPK Activates Cellular Responses Inflammation, Platelet Aggregation, ROS Production MAPK->Cellular Responses Hexanolamino_PAF Hexanolamino PAF C-16 Hexanolamino_PAF->PAFR Binds

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing this compound.

Platelet Aggregation Assay

This protocol is designed to determine whether this compound acts as an agonist, partial agonist, or antagonist of platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP PPP Prepare Platelet-Poor Plasma (PPP) Centrifuge1->PPP Aggregometer Set up Aggregometer (37°C, with stirring) PRP->Aggregometer Blank Blank with PPP PPP->Blank Incubate Incubate PRP with This compound (for antagonist testing) Aggregometer->Incubate Optional Add_Agonist Add Agonist (PAF C-16 or This compound) Aggregometer->Add_Agonist Incubate->Add_Agonist Measure Measure Light Transmittance Add_Agonist->Measure Curve Generate Aggregation Curves Measure->Curve EC50_IC50 Calculate EC50/IC50 Curve->EC50_IC50

Caption: Workflow for Platelet Aggregation Assay.

Materials:

  • This compound

  • PAF C-16 (as a control agonist)

  • Freshly drawn human, rabbit, or guinea pig whole blood in sodium citrate

  • Saline solution

  • Platelet aggregometer and cuvettes with stir bars

  • Centrifuge

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Agonist/Partial Agonist Testing:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.

    • Add 450 µL of PRP to a cuvette with a stir bar and allow it to equilibrate for 2 minutes.

    • Add 50 µL of varying concentrations of this compound (e.g., 1 nM to 10 µM) to initiate aggregation.

    • Record the change in light transmittance for 5-10 minutes.

    • Generate a dose-response curve to determine the EC50.

  • Antagonist Testing:

    • Add 450 µL of PRP to a cuvette and pre-incubate with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 2-5 minutes.

    • Initiate aggregation by adding a sub-maximal concentration of PAF C-16 (e.g., the EC80 concentration).

    • Record the aggregation and calculate the percentage of inhibition.

    • Generate a dose-response curve to determine the IC50.

Calcium Mobilization Assay

This assay measures the ability of this compound to induce intracellular calcium release, a hallmark of Gq-coupled GPCR activation.

Materials:

  • Cells expressing the PAF receptor (e.g., HEK293 cells transfected with PAFR, or primary macrophages)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • PAF C-16 (positive control)

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's injection system, add varying concentrations of this compound or PAF C-16 to the wells.

    • Continue recording the fluorescence to measure the change in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.

Reactive Oxygen Species (ROS) Production Assay

This protocol is designed to measure the inhibitory effect of this compound on PAF-induced ROS production in macrophages.

Materials:

  • Human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1)

  • Luminol (B1675438) or another ROS-sensitive probe (e.g., DCFH-DA)

  • Horseradish peroxidase (HRP) (for luminol-based assays)

  • This compound

  • PAF C-16

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Luminometer or fluorescence plate reader

Methodology:

  • Cell Preparation:

    • Plate macrophages in a white, opaque 96-well plate and allow them to adhere.

    • Prime the cells if necessary (e.g., with a low concentration of LPS).

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 15-30 minutes at 37°C.

    • Prepare a reaction mixture containing luminol (e.g., 50 µM) and HRP (e.g., 4 U/mL) in a suitable buffer.

    • Add the reaction mixture to the cells.

    • Stimulate the cells with a concentration of PAF C-16 known to induce a robust ROS response (e.g., 100 nM).

    • Immediately measure the chemiluminescence over time in a luminometer.

  • Data Analysis:

    • The data can be expressed as the peak luminescence or the area under the curve.

    • Calculate the percentage of inhibition of the PAF C-16-induced ROS production by this compound.

    • Generate a dose-response curve to determine the IC50.

Differentiating PAF Receptor Subtypes

The mixed pharmacological profile of this compound makes it a powerful tool for distinguishing between different PAF receptor populations.

Receptor_Differentiation cluster_experiment Experimental Approach cluster_observation Expected Observations cluster_conclusion Conclusion Test_Systems Select Test Systems (e.g., Guinea Pig Platelets, Human Macrophages) Assay Perform Functional Assay (e.g., Platelet Aggregation, ROS Production) Test_Systems->Assay Dose_Response Generate Dose-Response Curves for This compound and PAF C-16 Assay->Dose_Response GP_Platelets Guinea Pig Platelets: This compound is a Full Agonist Dose_Response->GP_Platelets H_Macrophages Human Macrophages: This compound is an Antagonist Dose_Response->H_Macrophages Conclusion Observed differences in activity indicate functional or structural variations in the PAF receptors between the two systems. GP_Platelets->Conclusion H_Macrophages->Conclusion

Caption: Logic for Differentiating PAF Receptors.

By comparing the activity of this compound in different cell types or species, researchers can infer differences in the PAF receptors being expressed. For example, a full agonist response in one cell type versus an antagonist effect in another strongly suggests the presence of distinct receptor subtypes or different receptor-effector coupling efficiencies. This approach is invaluable for structure-activity relationship (SAR) studies and for the development of cell-type-specific PAF receptor modulators.

References

Application of Hexanolamino PAF C-16 in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino Platelet-Activating Factor C-16 (Hexanolamino PAF C-16) is a synthetic analog of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF C-16). In the complex landscape of inflammation research, this compound serves as a valuable tool due to its distinct, context-dependent properties as both a partial agonist and an antagonist of the PAF receptor (PAFR). This dual activity makes it particularly useful for dissecting the intricate signaling pathways initiated by PAF, a key player in a multitude of inflammatory diseases including asthma, sepsis, and arthritis.[1]

This document provides detailed application notes and protocols for the use of this compound in inflammation research, with a specific focus on its antagonistic effects in human macrophages.

Physicochemical Properties

PropertyValue
Full Name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine
CAS Number 137566-83-7
Molecular Formula C30H62NO7P
Molecular Weight 579.8 g/mol
Appearance Lyophilized powder
Solubility DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml

Biological Activity

This compound exhibits species- and cell-type-specific activities. While it can act as a partial agonist in rabbit platelets and guinea pig macrophages, and a full agonist in guinea pig platelets, it functions as a PAF receptor antagonist in human monocyte-derived macrophages .[1] In this context, its primary application in inflammation research is to inhibit PAF-induced cellular responses, such as the production of reactive oxygen species (ROS), a hallmark of the inflammatory cascade.

Quantitative Data: Potency in Macrophages vs. Platelets

Signaling Pathways

PAF binding to its G-protein coupled receptor (PAFR) on macrophages initiates a cascade of intracellular signaling events that are central to the inflammatory response. This compound, as an antagonist in human macrophages, competitively binds to PAFR and blocks these downstream pathways.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAFR PAF Receptor (PAFR) G_protein Gq/Gi PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces MAPK_pathway MAPK Pathway (ERK, p38, JNK) PKC->MAPK_pathway ROS_production Reactive Oxygen Species (ROS) Production PKC->ROS_production Ca_release->MAPK_pathway Ca_release->ROS_production NFkB_activation NF-κB Activation MAPK_pathway->NFkB_activation Inflammatory_genes Inflammatory Gene Transcription NFkB_activation->Inflammatory_genes Translocates to Inflammatory Mediators\n(Cytokines, Chemokines) Inflammatory Mediators (Cytokines, Chemokines) Inflammatory_genes->Inflammatory Mediators\n(Cytokines, Chemokines) PAF PAF C-16 PAF->PAFR Binds & Activates Hex_PAF Hexanolamino PAF C-16 Hex_PAF->PAFR Binds & Inhibits

Experimental Protocols

The following protocols provide a framework for investigating the antagonistic effects of this compound on PAF-induced responses in human macrophages.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis isolate_monocytes 1. Isolate Human Monocytes from Peripheral Blood differentiate_macrophages 2. Differentiate into Macrophages (e.g., with M-CSF) isolate_monocytes->differentiate_macrophages pre_incubate 3. Pre-incubate Macrophages with this compound (or vehicle control) differentiate_macrophages->pre_incubate stimulate 4. Stimulate with PAF C-16 pre_incubate->stimulate measure_ros 5. Measure Reactive Oxygen Species (ROS) Production stimulate->measure_ros analyze_data 6. Analyze and Compare ROS levels between groups measure_ros->analyze_data

Protocol 1: Isolation and Differentiation of Human Monocyte-Derived Macrophages (MDMs)

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.

  • Wash the enriched monocytes with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the monocytes in tissue culture plates at a desired density.

  • Differentiate the monocytes into macrophages by culturing for 5-7 days in the presence of 50 ng/mL of human M-CSF. Replace the medium every 2-3 days.

Protocol 2: Measurement of PAF-induced Superoxide (B77818) Production and its Inhibition by this compound

Materials:

  • Differentiated human MDMs in culture plates

  • This compound (stock solution in a suitable solvent, e.g., Ethanol)

  • PAF C-16 (stock solution in a suitable solvent)

  • Cytochrome c or Lucigenin (B191737)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Superoxide Dismutase (SOD) as a control

  • Plate reader capable of measuring absorbance or chemiluminescence

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of this compound at various concentrations in HBSS. Ensure the final solvent concentration is minimal and consistent across all wells.

    • Prepare a working solution of PAF C-16 in HBSS. The final concentration should be one that elicits a submaximal response to allow for the observation of inhibition.

    • Prepare a solution of cytochrome c (e.g., 1 mg/mL) or lucigenin (e.g., 0.1 mM) in HBSS.

  • Cell Preparation:

    • Wash the differentiated MDMs twice with warm HBSS.

    • Add fresh HBSS to each well.

  • Inhibition and Stimulation:

    • Add the desired concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add the superoxide detection reagent (cytochrome c or lucigenin) to all wells.

    • For a negative control, add SOD to some wells before stimulation.

    • Initiate the reaction by adding PAF C-16 to the wells.

  • Measurement:

    • Immediately begin measuring the change in absorbance (for cytochrome c reduction at 550 nm) or chemiluminescence (for lucigenin) over time using a plate reader.

    • Record data at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of superoxide production.

    • Compare the superoxide production in cells treated with PAF C-16 alone versus those pre-treated with different concentrations of this compound.

    • If possible, calculate an IC50 value for the inhibition by this compound.

Conclusion

This compound is a specialized molecular probe for investigating PAF-mediated inflammation. Its antagonistic activity in human macrophages, coupled with its greater potency in these cells compared to platelets, makes it an invaluable tool for researchers aiming to delineate the role of macrophage activation in inflammatory diseases and for the preliminary assessment of PAF receptor blockade as a therapeutic strategy. The provided protocols offer a foundation for incorporating this compound into in vitro inflammation studies.

References

Application Notes and Protocols: Utilizing Hexanolamino PAF C-16 for the Study of Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response and a hallmark of inflammation. Platelet-Activating Factor (PAF), a potent phospholipid mediator, is a key chemoattractant for neutrophils.[1][2] Hexanolamino PAF C-16 is a synthetic analog of the naturally occurring PAF C-16. Unlike PAF C-16, which is a well-characterized agonist, this compound exhibits mixed agonist/antagonist properties that are dependent on the cell type and species.[3][4] This variability makes this compound a valuable tool for dissecting the nuanced roles of the PAF receptor (PAFR) in neutrophil signaling and migration.

These application notes provide a comprehensive guide for utilizing this compound to investigate neutrophil chemotaxis. The protocols and information provided are intended to enable researchers to characterize the effects of this compound on human neutrophils and to explore its potential as a modulator of inflammatory responses.

Product Information

Compound Name This compound
Alternative Names 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine
CAS Number 137566-83-7
Molecular Formula C₃₀H₆₂NO₇P
Molecular Weight 579.8 g/mol
Properties PAF analog with mixed agonist/antagonist properties.[3][5] In human monocyte-derived macrophages, it acts as an antagonist of PAF C-16-induced reactive oxygen species production.[3] In other species and cell types, it has been shown to be a partial or full agonist.[3][4] Its specific activity in human neutrophils requires empirical determination.
Storage Store at -20°C as a lyophilized powder.
Solubility Soluble in DMF (1.5 mg/ml), DMSO (0.5 mg/ml), Ethanol (23 mg/ml), and PBS (pH 7.2, 0.5 mg/ml).[3]

Quantitative Data Summary: PAF C-16 Effects on Neutrophils (for comparison)

The following tables summarize the known quantitative effects of the parent compound, PAF C-16, on human neutrophils. These values can serve as a reference when characterizing the activity of this compound.

Table 1: PAF C-16 Induced Changes in Neutrophil Physiology

ParameterAgonist (Concentration)EffectReference
Chemotaxis1 µM15.8 ± 9.7 fold increase[6]
Cell Size (FSC-A)1 µM73 ± 19% increase[6]
ROS Production1 µM26 ± 11% increase[6]
Intracellular pH1 µM+0.45 ± 0.07 increase
Membrane Depolarization1 µMPeak at 1 min

Table 2: PAF C-16 Induced Changes in Neutrophil Surface Marker Expression

Surface MarkerAgonist (Concentration)EffectReference
CD11b1 µM+63.3 ± 41.9% upregulation[6]
CD62L (L-selectin)1 µM-87 ± 10% shedding[6]

Signaling Pathways

PAF and its analogs mediate their effects on neutrophils primarily through the G-protein coupled PAF receptor (PAFR).[1] Activation of the PAFR can trigger multiple downstream signaling cascades that are crucial for chemotaxis.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Hexanolamino_PAF_C16 This compound PAFR PAF Receptor (GPCR) Hexanolamino_PAF_C16->PAFR Binds G_Protein Gαq/i PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates PIP3 PIP3 PI3K->PIP3 Generates Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Actin_Polymerization Actin Polymerization Ca2->Actin_Polymerization MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Akt Akt PIP3->Akt Activates Akt->Actin_Polymerization Adhesion Cell Adhesion Akt->Adhesion MAPK->Actin_Polymerization MAPK->Adhesion Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis

Caption: PAF Receptor Signaling in Neutrophils.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from whole blood, a critical first step for in vitro chemotaxis assays.

Neutrophil_Isolation_Workflow Start Whole Blood Collection (Anticoagulant) Density_Gradient Density Gradient Centrifugation (e.g., Ficoll-Paque) Start->Density_Gradient RBC_Lysis Red Blood Cell Lysis Density_Gradient->RBC_Lysis Washing Wash and Resuspend Neutrophil Pellet RBC_Lysis->Washing Cell_Counting Cell Counting and Viability Assessment Washing->Cell_Counting End Isolated Neutrophils Cell_Counting->End

Caption: Workflow for Human Neutrophil Isolation.

Materials:

  • Anticoagulated whole human blood (e.g., with EDTA or heparin)

  • Density gradient medium (e.g., Ficoll-Paque)

  • Red blood cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Method:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the neutrophil-rich layer and the red blood cell pellet.

  • Resuspend the cells in PBS and perform red blood cell lysis according to the manufacturer's protocol.

  • Centrifuge the remaining cells and wash the pellet twice with PBS or HBSS.

  • Resuspend the final neutrophil pellet in the desired assay buffer.

  • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol details a widely used method to quantify neutrophil migration in response to chemoattractants.

Chemotaxis_Assay_Workflow Start Prepare Reagents Add_Chemoattractant Add this compound and/or PAF C-16 to Lower Chamber Start->Add_Chemoattractant Add_Neutrophils Add Isolated Neutrophils to Upper Chamber (Transwell insert) Add_Chemoattractant->Add_Neutrophils Incubate Incubate at 37°C Add_Neutrophils->Incubate Remove_Insert Remove Transwell Insert Incubate->Remove_Insert Quantify_Migration Quantify Migrated Cells in Lower Chamber Remove_Insert->Quantify_Migration End Data Analysis Quantify_Migration->End

Caption: Workflow for a Neutrophil Chemotaxis Assay.

Materials:

  • Isolated human neutrophils

  • Chemotaxis chamber (e.g., 96-well Transwell plate with 3-5 µm pore size inserts)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • This compound

  • PAF C-16 (as a positive control and for antagonist studies)

  • Cell viability/quantification reagent (e.g., Calcein-AM or a cell counting kit)

  • Plate reader

Method to Determine Agonist Activity:

  • Prepare a range of concentrations of this compound in assay buffer.

  • Add the this compound dilutions to the lower wells of the chemotaxis chamber. Include a negative control (assay buffer only) and a positive control (e.g., 100 nM PAF C-16).

  • Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Add the neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • After incubation, carefully remove the Transwell inserts.

  • Quantify the number of migrated cells in the lower chamber using a suitable method (e.g., fluorescence-based assay with a plate reader).

Method to Determine Antagonist Activity:

  • Pre-incubate the isolated neutrophils with various concentrations of this compound for 15-30 minutes at 37°C.

  • In the lower chamber, add a known concentration of PAF C-16 that induces a sub-maximal chemotactic response (e.g., 10-100 nM).

  • Add the pre-incubated neutrophil suspension to the upper chamber.

  • Follow steps 5-7 from the agonist activity protocol.

  • A decrease in migration compared to the PAF C-16 only control would indicate antagonist activity.

Data Interpretation and Troubleshooting

  • Agonist: If this compound induces a dose-dependent increase in neutrophil migration, it is acting as an agonist.

  • Antagonist: If pre-incubation with this compound inhibits PAF C-16-induced migration, it is acting as an antagonist.

  • Partial Agonist: If this compound induces a weaker chemotactic response than PAF C-16 at saturating concentrations, and also inhibits the full response to PAF C-16, it may be a partial agonist.

  • High Background Migration: This could be due to neutrophil over-activation during isolation. Ensure gentle handling and use of fresh reagents.

  • Low Migration: Neutrophil viability may be low, or the concentration of the chemoattractant may be suboptimal. Perform a dose-response curve to determine the optimal concentration.

Conclusion

This compound is a versatile pharmacological tool for investigating the role of the PAF receptor in neutrophil chemotaxis. Due to its variable agonist/antagonist profile, it is essential to empirically determine its activity in the specific experimental system being used. The protocols and information provided in these application notes offer a framework for researchers to characterize the effects of this compound and to further elucidate the complex signaling pathways governing neutrophil migration in health and disease.

References

Application Notes and Protocols for Investigating Reactive Oxygen Species Production using Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16, also known as Platelet-Activating Factor (PAF) C-16, is a potent, naturally occurring phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, asthma, and allergic responses.[1] One of its key functions is the robust stimulation of reactive oxygen species (ROS) production in phagocytic cells such as neutrophils and macrophages. This makes PAF C-16 an invaluable tool for researchers investigating the mechanisms of oxidative burst, inflammatory signaling, and the efficacy of novel anti-inflammatory and antioxidant therapies.

These application notes provide detailed protocols for utilizing PAF C-16 to induce and quantify ROS production in neutrophils and macrophages, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.

Data Presentation: Quantitative Analysis of PAF C-16-Induced ROS Production

The following table summarizes quantitative data on ROS production induced by PAF C-16 in phagocytic cells. The data is compiled from various studies and presented to facilitate experimental design and comparison.

Cell TypeAssay MethodPAF C-16 ConcentrationTime PointObserved Effect (Fold Change or other metrics)Reference/Notes
Bovine NeutrophilsLuminol-enhanced Chemiluminescence1 µMPeak at ~5 minSignificant increase in Relative Luminescence Units (RLU)Dose-dependent increase observed from 10 nM to 10 µM.
Human NeutrophilsLuminol-enhanced Chemiluminescence10⁻⁶ M30 minMaximal slope of H₂O₂ production ~0.42 arbitrary units/s (co-stimulated with fMLF)PAF priming significantly enhances fMLF-induced ROS production.[2]
Human NeutrophilsFlow Cytometry (DCFH-DA)Not specified for PAF C-16-Neutrophils show a higher median fluorescence intensity (MFI) for ROS compared to monocytes upon stimulation with opsonized merozoites.[3]General protocol applicable for PAF C-16 stimulation.
Human MonocytesFlow Cytometry (DCFH-DA)Not specified for PAF C-16-Monocytes show a 1.6-fold lower ROS signal compared to neutrophils when stimulated with opsonized merozoites.[3]General protocol applicable for PAF C-16 stimulation.
HL-60 (neutrophil-like)L-012 Bioluminescence ImagingNot specified for PAF C-16-PMA (a common stimulant) induced a significant increase in bioluminescence, which was inhibited by NOX and MPO inhibitors.PAF is a known inducer of similar pathways.[4]

Signaling Pathway

PAF C-16 initiates a signaling cascade that culminates in the production of ROS. This process is primarily mediated by the activation of the NADPH oxidase complex in phagocytes.

PAF_C16_ROS_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF_C16 Hexanolamino PAF C-16 PAFR PAF Receptor (PAF-R) PAF_C16->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces NOX2_complex NADPH Oxidase 2 (NOX2) Complex Superoxide Superoxide (O₂⁻) NOX2_complex->Superoxide p47phox_inactive p47phox (inactive) PKC->p47phox_inactive Phosphorylates p47phox_active p47phox-P (active) p47phox_inactive->p47phox_active p47phox_active->NOX2_complex Promotes Assembly Ca_release->NOX2_complex Aids Activation O2 O₂ O2->NOX2_complex

PAF C-16 induced ROS signaling pathway.

Experimental Workflow

A generalized workflow for investigating PAF C-16 induced ROS production is outlined below. This can be adapted for specific cell types and measurement techniques.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_measure Measurement isolate_cells Isolate Neutrophils or Macrophages wash_cells Wash and Resuspend Cells in Assay Buffer isolate_cells->wash_cells count_cells Count Cells and Adjust Concentration wash_cells->count_cells add_probe Add ROS Detection Probe (e.g., Luminol (B1675438), DCFH-DA) count_cells->add_probe incubate_probe Incubate as per Probe Protocol add_probe->incubate_probe add_paf Add this compound (and controls) incubate_probe->add_paf measure_signal Measure Signal (Chemiluminescence or Fluorescence) add_paf->measure_signal analyze_data Analyze Data (e.g., Fold Change, MFI) measure_signal->analyze_data

Generalized experimental workflow.

Experimental Protocols

Protocol 1: Measurement of PAF C-16-Induced ROS Production by Luminol-Enhanced Chemiluminescence

This protocol is suitable for measuring extracellular and intracellular ROS in real-time using a plate-based luminometer.

Materials:

  • This compound (Cayman Chemical or equivalent)

  • Isolated human neutrophils or macrophages (e.g., from whole blood using density gradient centrifugation)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Luminol sodium salt solution (e.g., 10 mM stock in DMSO)

  • Horseradish peroxidase (HRP) (optional, can enhance signal)

  • 96-well white, flat-bottom microplate

  • Plate luminometer

Procedure:

  • Cell Preparation:

    • Isolate neutrophils or macrophages using your standard laboratory protocol.

    • Wash the cells twice with HBSS.

    • Resuspend the cells in HBSS at a final concentration of 1 x 10⁶ cells/mL.

  • Assay Preparation:

    • Prepare a fresh working solution of luminol in HBSS. A final concentration of 10-100 µM is a good starting point. If using HRP, add it to the luminol solution (e.g., 20 µg/mL).

    • Add 50 µL of the cell suspension to each well of the 96-well plate.

    • Add 50 µL of the luminol working solution (with or without HRP) to each well.

    • Incubate the plate at 37°C for 10-15 minutes in the luminometer to establish a baseline reading.

  • Stimulation and Measurement:

    • Prepare a dilution series of PAF C-16 in HBSS. A final concentration range of 10 nM to 10 µM is recommended for dose-response experiments. Include a vehicle control (e.g., ethanol (B145695) or DMSO at the same final concentration as in the highest PAF C-16 sample).

    • Add 10 µL of the PAF C-16 dilutions or vehicle control to the respective wells.

    • Immediately begin measuring chemiluminescence in the luminometer.

    • Record measurements every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Determine the peak chemiluminescence (in Relative Luminescence Units, RLU) and the area under the curve (AUC) for each condition.

    • Subtract the baseline reading from all measurements.

    • Plot the dose-response curve of PAF C-16 concentration versus peak RLU or AUC.

Protocol 2: Measurement of PAF C-16-Induced Intracellular ROS by Flow Cytometry

This protocol allows for the quantification of intracellular ROS on a single-cell basis using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • This compound

  • Isolated human neutrophils or macrophages

  • RPMI 1640 or PBS

  • DCFH-DA (e.g., 5 mM stock in DMSO)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation and Staining:

    • Isolate and wash cells as described in Protocol 1.

    • Resuspend the cells in RPMI 1640 or PBS at a concentration of 1 x 10⁶ cells/mL.

    • Prepare a working solution of DCFH-DA at a final concentration of 5-10 µM in RPMI 1640 or PBS.

    • Add the DCFH-DA working solution to the cell suspension and incubate for 20-30 minutes at 37°C in the dark.

  • Washing and Stimulation:

    • Wash the cells twice with PBS to remove excess DCFH-DA.

    • Resuspend the cells in fresh, pre-warmed RPMI 1640 or PBS.

    • Aliquot the stained cells into flow cytometry tubes.

    • Add PAF C-16 at the desired final concentrations (e.g., 100 nM, 1 µM) to the respective tubes. Include an unstimulated control and a positive control (e.g., PMA).

    • Incubate the cells at 37°C for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Acquire the samples on the flow cytometer, measuring the fluorescence in the FITC channel (or equivalent for detecting dichlorofluorescein - DCF).

    • Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Determine the Median Fluorescence Intensity (MFI) of the DCF signal for each condition.

    • Calculate the fold change in MFI of PAF C-16-stimulated cells relative to the unstimulated control.

Conclusion

This compound is a reliable and potent stimulus for inducing ROS production in phagocytic cells. The protocols provided herein offer robust methods for quantifying this response using common laboratory techniques. By carefully selecting the appropriate cell type, assay method, and concentration of PAF C-16, researchers can effectively investigate the intricate role of ROS in health and disease, and screen for novel therapeutic agents that modulate these pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16, a synthetic analog of the potent, naturally occurring phospholipid mediator Platelet-Activating Factor (PAF) C-16, is a critical tool for investigating a multitude of cellular processes. PAF C-16 and its analogs are known to play significant roles in inflammation, immune responses, platelet aggregation, and apoptosis by activating the PAF receptor (PAFR), a G-protein coupled receptor.[1][2][3] Understanding the cellular consequences of PAFR activation by this compound is paramount for drug development and disease research.

Flow cytometry is an indispensable technology for single-cell analysis, enabling the high-throughput quantification of cellular events such as apoptosis and cell cycle progression. This document provides detailed protocols for the analysis of cells treated with this compound using flow cytometry, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative Analysis of Apoptosis

The following table presents hypothetical data on the effects of this compound on apoptosis in a cancer cell line, as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
Vehicle Control05.2 ± 0.83.1 ± 0.591.7 ± 1.2
This compound14.8 ± 0.72.9 ± 0.492.3 ± 1.0
This compound104.5 ± 0.62.5 ± 0.393.0 ± 0.9
This compound504.1 ± 0.52.2 ± 0.393.7 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments. Note: These are example data and actual results may vary depending on the cell type and experimental conditions.

Quantitative Analysis of Cell Cycle

The following table summarizes the effects of this compound on the cell cycle distribution of mast cells, analyzed by Propidium Iodide (PI) staining and flow cytometry. PAF has been shown to induce a G2/M phase cell cycle arrest in mast cells.[4]

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.3 ± 2.125.1 ± 1.519.6 ± 1.8
This compound153.8 ± 2.524.5 ± 1.721.7 ± 2.0
This compound1048.2 ± 3.020.1 ± 1.931.7 ± 2.5
This compound5040.5 ± 3.515.8 ± 2.143.7 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol details the steps to quantify apoptosis in cells treated with this compound using an Annexin V-FITC Apoptosis Detection Kit.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC and PI.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.[2][5]

Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using Propidium Iodide (PI) staining.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in Protocol 1.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.

    • Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire data for at least 20,000 events per sample.

    • Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]

Visualizations

Signaling Pathway of this compound

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF Hexanolamino PAF C-16 PAFR PAFR (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gi->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Inflammation, Apoptosis Regulation, Cell Cycle Arrest) Ca->Cellular_Response Leads to PKC->Cellular_Response Leads to ERK ERK1/2 PI3K->ERK Activates ERK->Cellular_Response Leads to

Caption: Signaling cascade initiated by this compound binding to its receptor.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow start Start cell_seeding Seed Cells in 6-well Plates start->cell_seeding treatment Treat with Hexanolamino PAF C-16 cell_seeding->treatment harvesting Harvest Cells (Adherent/Suspension) treatment->harvesting washing Wash with cold PBS harvesting->washing staining Stain with Annexin V-FITC and Propidium Iodide washing->staining analysis Analyze on Flow Cytometer staining->analysis data_interpretation Data Interpretation (Live vs. Apoptotic vs. Necrotic) analysis->data_interpretation end End data_interpretation->end

Caption: Workflow for flow cytometry-based apoptosis analysis.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Start cell_seeding Seed Cells in 6-well Plates start->cell_seeding treatment Treat with Hexanolamino PAF C-16 cell_seeding->treatment harvesting Harvest Cells treatment->harvesting fixation Fix with cold 70% Ethanol harvesting->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze on Flow Cytometer staining->analysis data_interpretation Data Interpretation (G0/G1, S, G2/M phases) analysis->data_interpretation end End data_interpretation->end

Caption: Workflow for flow cytometry-based cell cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Platelet Aggregation Assays with Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Hexanolamino PAF C-16, particularly when it fails to induce platelet aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not inducing platelet aggregation?

A1: this compound is a synthetic analog of Platelet-Activating Factor (PAF) and exhibits mixed agonist/antagonist properties. Its effect on platelet aggregation is highly dependent on the species and cell type. In some systems, it may act as a competitive antagonist or a partial agonist, leading to a reduced or absent aggregation response compared to the endogenous PAF C-16.[1][2]

Q2: How does the structure of this compound differ from PAF C-16, and why does it matter?

A2: this compound has a modified polar head group with an increased inter-ionic distance compared to PAF C-16.[1] This structural alteration can affect its binding affinity and activation potential at the PAF receptor, leading to its variable agonist/antagonist profile across different cell types and species.

Q3: In which experimental systems does this compound act as an agonist versus an antagonist?

A3: Published literature indicates the following:

  • Antagonist: In human monocyte-derived macrophages, it acts as an antagonist, inhibiting the production of reactive oxygen species.[2]

  • Partial Agonist: In rabbit platelets and guinea pig macrophages, it behaves as a partial agonist.[2]

  • Full Agonist: In guinea pig platelets, it functions as a full agonist.[2]

The effect on human platelets has not been definitively characterized as purely agonistic or antagonistic in the available literature, suggesting that its activity may be sensitive to experimental conditions.

Q4: Could the issue be with my experimental setup rather than the compound itself?

A4: Absolutely. Platelet aggregation assays are sensitive to numerous pre-analytical and analytical variables. Factors such as improper sample handling, incorrect reagent concentration, or issues with the aggregometer can all lead to a lack of response. Please refer to the detailed troubleshooting guide below.

Troubleshooting Guide

If you are observing a lack of platelet aggregation with this compound, systematically work through the following potential causes.

Potential Problem Possible Cause Recommended Solution
Compound-Specific Issues This compound is acting as an antagonist or partial agonist in your system.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations. 2. Run a Positive Control: Use a known potent agonist like PAF C-16 to confirm that the platelets are responsive. 3. Competitive Antagonism Assay: Pre-incubate platelets with this compound before adding PAF C-16 to see if it inhibits aggregation.
Species-specific differences in PAF receptor sensitivity.Be aware that platelet sensitivity to PAF and its analogs varies significantly between species. For example, horse and rabbit platelets are highly sensitive to PAF C-16.[1]
Reagent & Sample Preparation Incorrect concentration of this compound.Verify calculations and ensure accurate dilution of your stock solution. Prepare fresh dilutions for each experiment.
Degraded or improperly stored compound.Store this compound as a lyophilized powder at -20°C. Once reconstituted, aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles.
Poor quality Platelet-Rich Plasma (PRP).1. Blood Collection: Use a 19- or 21-gauge needle and discard the first few mL of blood to avoid tissue factor contamination. 2. Anticoagulant: Use 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). 3. PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Avoid excessive centrifugation speeds which can activate platelets. 4. Resting Period: Allow PRP to rest for at least 30 minutes at room temperature before use.
Low platelet count in PRP.Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using Platelet-Poor Plasma (PPP).
Assay Conditions Suboptimal temperature.Ensure the aggregometer and samples are maintained at 37°C.
Inadequate stirring.Use a stir bar in the cuvette and ensure it is rotating at the manufacturer's recommended speed (e.g., 900-1200 rpm).
Incorrect baseline calibration.Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation) from the same donor.
Instrumentation Aggregometer malfunction.Ensure the light source is functioning correctly and the optics are clean. Consult the instrument manual for troubleshooting steps.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks. Use a 19- or 21-gauge needle to collect blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Gently invert the tubes several times to ensure proper mixing.

  • PRP Preparation: Centrifuge the blood tubes at 200 x g for 15-20 minutes at room temperature with the brake off.

  • PRP Isolation: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene (B1209903) tube.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature to pellet the remaining cells. The supernatant is the PPP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) with autologous PPP.

  • Resting: Allow the adjusted PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar to set the 100% aggregation baseline.

    • Pipette the same volume of adjusted PRP into another cuvette with a stir bar to set the 0% aggregation baseline.

  • Sample Preparation: In a new cuvette, add the adjusted PRP (e.g., 450 µL) and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.

  • Initiation of Aggregation: Add the desired concentration of this compound or the control agonist (e.g., PAF C-16) to the cuvette and start recording the change in light transmission.

  • Data Recording: Record the aggregation curve for a set period, typically 5-10 minutes.

  • Analysis: Determine the maximum percentage of platelet aggregation.

Visualizations

Signaling Pathways and Workflows

PAF_Signaling_Pathway cluster_0 Platelet Membrane cluster_1 Intracellular Signaling PAF_Analog PAF / Hexanolamino PAF C-16 PAF_Receptor PAF Receptor (PAFR) PAF_Analog->PAF_Receptor Binds G_Protein Gq Protein PAF_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from Dense Granules IP3->Ca_Release Induces Aggregation Platelet Aggregation PKC->Aggregation Ca_Release->Aggregation Ca_Influx Ca²⁺ Influx Ca_Influx->Aggregation Troubleshooting_Workflow Start No Aggregation Observed with This compound Check_Positive_Control Run Positive Control (PAF C-16) Start->Check_Positive_Control Check_Reagents Verify Reagent Preparation and Storage Check_Positive_Control->Check_Reagents Aggregation OK Check_PRP Assess PRP Quality and Platelet Count Check_Positive_Control->Check_PRP No Aggregation Check_Reagents->Check_PRP OK Resolve Problem Resolved Check_Reagents->Resolve Issue Found Check_Assay_Parameters Review Assay Parameters (Temp, Stirring, Calibration) Check_PRP->Check_Assay_Parameters OK Check_PRP->Resolve Issue Found Check_Instrument Inspect Aggregometer Function Check_Assay_Parameters->Check_Instrument OK Check_Assay_Parameters->Resolve Issue Found Hypothesize_Antagonism Hypothesize Antagonistic/ Partial Agonist Effect Check_Instrument->Hypothesize_Antagonism OK Check_Instrument->Resolve Issue Found Perform_Dose_Response Perform Dose-Response and Competitive Antagonism Assays Hypothesize_Antagonism->Perform_Dose_Response Consult_Literature Consult Species-Specific Literature Perform_Dose_Response->Consult_Literature

References

Hexanolamino PAF C-16 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Hexanolamino PAF C-16. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in its original lyophilized powder form.[1] When stored under these conditions, it is stable for at least four years.[1]

Q2: How should I handle the shipping of this compound?

A2: The compound is shipped at room temperature in the continental US, though shipping conditions may vary for other locations.[1] Upon receipt, it is crucial to transfer it to the recommended -20°C storage for long-term stability.[1]

Q3: What is the proper procedure for reconstituting lyophilized this compound?

A3: To reconstitute, it is recommended to use a solvent in which this compound is soluble. For optimal results, it is advised to prepare fresh solutions for immediate use in experiments.

Q4: In which solvents is this compound soluble?

A4: The solubility of this compound has been determined in several common laboratory solvents.[1] Please refer to the table below for specific concentrations.

Data Presentation: Storage and Solubility

ParameterRecommendationSource
Storage Temperature -20°C[1]
Long-Term Stability ≥ 4 years (as lyophilized powder)[1]
Solvent Solubility
DMF1.5 mg/ml
DMSO0.5 mg/ml
Ethanol (B145695)23 mg/ml
PBS (pH 7.2)0.5 mg/ml

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Compound degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the compound has been consistently stored at -20°C.

    • Ensure that reconstituted solutions are prepared fresh before each experiment. For in vivo experiments, it is highly recommended to use the working solution on the same day it is prepared.[2]

    • If using aqueous buffers like PBS, be aware of the lower solubility, which could affect the actual concentration in your experiment.

Issue 2: Difficulty in dissolving the lyophilized powder.

  • Possible Cause: Use of an inappropriate solvent or incorrect solvent volume.

  • Troubleshooting Steps:

    • Refer to the solubility table to select the most appropriate solvent for your desired concentration.

    • Ensure you are using a sufficient volume of the solvent to fully dissolve the compound.

    • Gentle vortexing or sonication may aid in dissolution, but be cautious to avoid degradation, especially with sensitive compounds.

Experimental Protocols

Protocol for Reconstitution of this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Carefully open the vial in a clean, controlled environment.

  • Add the desired volume of a suitable solvent (e.g., Ethanol for a higher concentration stock solution) directly to the vial.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • For immediate use, dilute the stock solution to the final working concentration with the appropriate experimental buffer.

  • For short-term storage of stock solutions, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. While specific data for this compound is not available, ethanol stock solutions of the related compound, PAF C-16, are stable for up to 3 months at -70°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Receive this compound store Store at -20°C start->store Upon Receipt equilibrate Equilibrate to Room Temp store->equilibrate Before Use reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute prep_working Prepare Working Solution reconstitute->prep_working perform_exp Perform Experiment prep_working->perform_exp collect_data Collect Data perform_exp->collect_data analyze_data Analyze Results collect_data->analyze_data paf_signaling ligand This compound (PAF Analog) receptor PAF Receptor (PAFR) A G-protein coupled receptor ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc downstream Downstream Signaling (e.g., Calcium Mobilization, MAPK/ERK activation) plc->downstream response Cellular Response (e.g., Inflammation, Apoptosis) downstream->response

References

Optimizing Hexanolamino PAF C-16 concentration for maximum response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Hexanolamino PAF C-16. Our goal is to help you optimize its concentration for a maximum and reproducible response in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from PAF C-16?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16.[1][2] Unlike PAF C-16, which is a well-characterized agonist of the PAF receptor (PAFR), this compound exhibits mixed agonist and antagonist properties.[1][2] The nature of its effect is highly dependent on the experimental model, specifically the cell type and species being studied.[1][2]

Q2: What is the mechanism of action for PAF C-16 and its analogs?

PAF C-16 is a potent phospholipid mediator that binds to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR).[3][4] This binding triggers intracellular signaling cascades that can lead to a variety of cellular responses, including inflammation, platelet aggregation, and increased vascular permeability.[5] One of the key downstream pathways activated by PAFR is the MAPK/ERK signaling cascade.[3]

Q3: What are the storage and solubility guidelines for this compound?

For optimal stability, this compound, which is typically supplied as a lyophilized powder, should be stored at -20°C. Solubility can vary depending on the solvent. For example, it is soluble in ethanol (B145695) and PBS at specific concentrations.[1] Always refer to the manufacturer's datasheet for specific solubility information.

Troubleshooting Guide

Q4: I am not observing any response after treating my cells with this compound. What could be the issue?

There are several potential reasons for a lack of response:

  • Cell Type Specificity: The effect of this compound is highly cell-type and species-dependent.[1][2] In some systems, like human monocyte-derived macrophages, it acts as an antagonist, meaning it will inhibit the action of PAF C-16 rather than eliciting a response on its own.[1] Confirm whether your cell line expresses the PAF receptor and how this analog is expected to behave in that specific context.

  • Incorrect Concentration: The concentration of this compound is critical. You may be using a concentration that is too low to elicit a response or a concentration that is causing receptor desensitization. A dose-response experiment is essential to determine the optimal concentration for your specific cells.

  • Reagent Preparation: Ensure that the compound has been correctly reconstituted and is fully dissolved. Inadequate solubilization can lead to a lower effective concentration in your experiment.

Q5: The response to this compound is highly variable between my experiments. How can I improve reproducibility?

Variability in response can be attributed to several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and at a consistent confluency at the time of the experiment.

  • Inconsistent Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.

  • Dose-Dependent Effects: Be aware of the potential for dual agonist/antagonist effects at different concentrations, which has been observed with other PAF analogs.[6] A narrow optimal concentration range might be necessary for a consistent response.

Q6: How do I determine the optimal concentration of this compound for my experiment?

The most effective way to find the optimal concentration is to perform a dose-response experiment. This involves treating your cells with a range of concentrations of the compound and measuring the desired biological outcome.

Experimental Protocols

Protocol: Determining Optimal Concentration using a Dose-Response Curve

This protocol outlines a general workflow for determining the optimal concentration of this compound for a specific cell-based assay.

  • Cell Preparation:

    • Culture your cells of interest to the desired confluency in appropriate multi-well plates.

    • Ensure consistent cell numbers across all wells.

    • If applicable, serum-starve the cells for a defined period before treatment to reduce baseline signaling.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent.

    • Perform a serial dilution of the stock solution to create a range of working concentrations. It is advisable to start with a broad range (e.g., from nanomolar to micromolar) based on data for similar compounds.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the different concentrations of this compound to the respective wells.

    • Include appropriate controls: a vehicle-only control and, if investigating antagonistic effects, a positive control with PAF C-16.

  • Incubation:

    • Incubate the cells for the desired period to allow for a biological response. The incubation time will depend on the specific endpoint being measured.

  • Assay and Data Collection:

    • Perform the assay to measure your endpoint of interest (e.g., cytokine release, protein phosphorylation, cell proliferation).

    • Collect the data using an appropriate instrument (e.g., plate reader, microscope).

  • Data Analysis:

    • Plot the response as a function of the this compound concentration.

    • Use a suitable statistical software to fit the data to a dose-response curve and determine key parameters like EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

Table 1: Exemplary Concentrations of PAF C-16 and Analogs in In Vitro Studies

CompoundConcentration RangeCell Type/SystemObserved EffectReference
PAF C-160.5 - 1.5 µMNeuronal CulturesConcentration-dependent neuronal loss in PAFR-/- cells[3]
PAGPC (analog)~3 logs less potent than PAFRamos B-cell lineStimulated IgM production[6]
This compoundNot specifiedHuman monocyte-derived macrophagesAntagonist (inhibits ROS production)[1]
This compoundNot specifiedGuinea pig plateletsFull agonist[1]

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAFR PAF Receptor (PAFR) G_protein G-protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Response Cellular Response (e.g., Inflammation, Platelet Aggregation) MAPK_cascade->Response Hexanolamino_PAF Hexanolamino PAF C-16 Hexanolamino_PAF->PAFR Binds to

Caption: General PAF signaling pathway initiated by ligand binding.

Dose_Response_Workflow start Start cell_prep 1. Prepare Cells in Multi-well Plate start->cell_prep reagent_prep 2. Prepare Serial Dilutions of this compound cell_prep->reagent_prep treatment 3. Treat Cells with Different Concentrations reagent_prep->treatment incubation 4. Incubate for Defined Period treatment->incubation assay 5. Perform Biological Assay incubation->assay data_collection 6. Collect Data assay->data_collection analysis 7. Analyze Data and Plot Dose-Response Curve data_collection->analysis end End analysis->end

Caption: Workflow for a dose-response experiment.

Troubleshooting_Logic start Issue: Non-Optimal Response q_concentration Was a dose-response experiment performed? start->q_concentration a_perform_dose_response Action: Perform a dose-response experiment to find the optimal range. q_concentration->a_perform_dose_response No q_cell_type Is the compound expected to be an agonist or antagonist in this cell type? q_concentration->q_cell_type Yes a_check_literature Action: Review literature for activity in your specific model system. q_cell_type->a_check_literature Unsure q_controls Are controls (vehicle, positive) behaving as expected? q_cell_type->q_controls Yes a_check_reagents Action: Verify reagent preparation, cell health, and assay protocol. q_controls->a_check_reagents No

References

Preventing off-target effects of Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential off-target effects of Hexanolamino PAF C-16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16.[1] It is designed to interact with the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, immune responses, and platelet aggregation.[2][3][4]

Q2: What are the known on-target effects of this compound?

The on-target effects of this compound are complex and exhibit species and cell-type specificity. It can act as an antagonist, a partial agonist, or a full agonist at the PAF receptor.[1][5] For example, in human monocyte-derived macrophages, it acts as an antagonist, inhibiting the production of reactive oxygen species (ROS).[1][5] Conversely, it functions as a full agonist in guinea pig platelets.[1][5]

Q3: What are the potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented, potential off-target effects can be inferred from the broad signaling pathways activated by the PAF receptor. Unintended activation or inhibition of these pathways in non-target cells or tissues could lead to:

  • Pro-inflammatory responses: Unwanted activation of immune cells, leading to the release of inflammatory mediators.[4]

  • Thrombotic events: Off-target activation of platelets could increase the risk of thrombosis.[4]

  • Cardiovascular effects: Modulation of vascular permeability and blood pressure.

  • Cell proliferation and survival: Activation of MAPK and other signaling pathways can influence cell growth and apoptosis.[6]

Q4: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of appropriate controls: Include negative controls (vehicle only) and positive controls (a known PAFR agonist/antagonist) in your experiments.

  • Cell-type specific validation: Confirm the expected on-target activity (agonist or antagonist) in your specific cell line or model system before proceeding with large-scale experiments.

  • Selectivity profiling: If resources permit, screen this compound against a panel of related lipid signaling receptors to assess its selectivity.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results between different cell lines.

  • Possible Cause: As documented, this compound exhibits species- and cell-type-specific activity.[1][5] The expression levels of the PAF receptor and the specific G-protein coupling (Gq, Gi, G12/13) can vary significantly between cell types, leading to different functional outcomes.[2][7]

  • Troubleshooting Steps:

    • Confirm PAFR Expression: Verify the expression of the PAF receptor in your cell lines of interest using techniques like qPCR, Western blot, or flow cytometry.

    • Characterize the Functional Response: Perform a dose-response curve in each cell line to determine the EC50 (for agonist activity) or IC50 (for antagonist activity). This will establish the baseline pharmacology in your system.

    • Consult the Literature: Review publications that have used the same or similar cell lines to understand the expected PAF receptor signaling pathways.

Problem 2: Observing cellular responses in PAFR-negative control cells.

  • Possible Cause: This could indicate a true off-target effect, where this compound is interacting with another receptor or cellular component. Lipid-like molecules can sometimes have non-specific membrane effects at higher concentrations.

  • Troubleshooting Steps:

    • Verify PAFR Knockout/Knockdown: If using a knockout/knockdown cell line, confirm the absence of PAFR expression.

    • Titrate the Compound: Perform a wide dose-response of this compound in the PAFR-negative cells to see if the effect is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.

    • Use a Structurally Unrelated PAFR Antagonist: Treat the PAFR-negative cells with a known, structurally different PAFR antagonist. If the unexpected response is still observed with this compound but not the other antagonist, it points towards an off-target effect specific to the chemical structure of this compound.

Problem 3: My results suggest both agonist and antagonist activity in the same experiment.

  • Possible Cause: This could be due to the partial agonist nature of this compound in some systems. A partial agonist can act as an agonist in the absence of the full agonist and as a competitive antagonist in its presence.

  • Troubleshooting Steps:

    • Competitive Binding Assay: Perform a competitive binding assay with a radiolabeled PAFR ligand to determine if this compound is competing for the same binding site as the endogenous ligand.

    • Functional Assay with a Full Agonist: Co-treat your cells with a saturating concentration of a full PAFR agonist (like PAF C-16) and increasing concentrations of this compound. If this compound is a partial agonist, you should observe a decrease in the maximal response of the full agonist.

Data Presentation

Table 1: Species- and Cell-Type-Specific Activity of this compound

SpeciesCell TypeObserved ActivityReference
HumanMonocyte-derived MacrophagesAntagonist[1][5]
Guinea PigPlateletsFull Agonist[1][5]
Guinea PigMacrophagesPartial Agonist[1][5]
RabbitPlateletsPartial Agonist[1][5]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Determine On-Target PAFR Activation

This protocol measures the intracellular calcium influx, a key downstream event of PAFR activation via the Gq pathway.[2][8]

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

    • Wash the cells once with Hank's Balanced Salt Solution (HBSS) or a similar buffer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound and any controls (e.g., PAF C-16 as a positive control, vehicle as a negative control) in HBSS.

  • Assay Measurement:

    • Place the 96-well plate in a fluorescence plate reader capable of kinetic reads.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the 2X compound solutions to the wells and immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50.

Protocol 2: Reactive Oxygen Species (ROS) Production Assay

This protocol is useful for assessing both on-target (in relevant immune cells) and potential off-target (in other cell types) effects related to oxidative stress.

  • Cell Preparation:

    • Plate cells in a white, 96-well plate and allow them to adhere.

  • Probe Loading:

    • Load the cells with a ROS-sensitive probe, such as L-012 for chemiluminescence detection of superoxide.[9]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, a positive control (e.g., PMA or PAF C-16), and a vehicle control.

  • Measurement:

    • Immediately measure the chemiluminescence using a plate reader. For kinetic studies, take readings at regular intervals.

  • Data Analysis:

    • Quantify the total or peak chemiluminescence signal for each condition.

    • Compare the ROS production induced by this compound to the controls.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PAFR PAF Receptor This compound->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Inflammation Inflammation Ca2->Inflammation MAPK MAPK Pathway PKC->MAPK Platelet_Aggregation Platelet_Aggregation PKC->Platelet_Aggregation MAPK->Inflammation Off_Target_Workflow start Start: Hypothesis of Off-Target Effect cell_lines Select Cell Lines: 1. Target (PAFR+) 2. Control (PAFR-) start->cell_lines dose_response Perform Dose-Response (Functional Assay, e.g., Calcium) cell_lines->dose_response evaluate_pafr_neg Evaluate Response in PAFR- Cells dose_response->evaluate_pafr_neg on_target Conclusion: On-Target Effect evaluate_pafr_neg->on_target No Response off_target Hypothesis: Off-Target Effect evaluate_pafr_neg->off_target Response profiling Off-Target Profiling: - Receptor panel screening - Gene expression analysis off_target->profiling confirmation Confirm with Specific Inhibitors for Hypothesized Off-Target profiling->confirmation conclusion_off Conclusion: Confirmed Off-Target Effect confirmation->conclusion_off

References

Cell viability issues with high concentrations of Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexanolamino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions, particularly those related to cell viability at high concentrations of this bioactive lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is characterized by a hexanolamine group in its structure. This compound exhibits mixed agonist and antagonist properties at the PAF receptor (PAFR), depending on the cell type and species. For instance, it can act as an antagonist in human monocyte-derived macrophages while functioning as a partial or full agonist in rabbit and guinea pig platelets and macrophages.[1]

Q2: We are observing decreased cell viability at high concentrations of this compound. Is this an expected outcome?

Yes, it is not unexpected to observe a dose-dependent decrease in cell viability at high concentrations of this compound. High concentrations of PAF and its analogs can induce cytotoxic effects, potentially leading to apoptosis or other forms of cell death.[2][3]

Q3: What are the potential mechanisms behind the observed cytotoxicity at high concentrations?

The cytotoxicity of high concentrations of PAF analogs like this compound can be mediated through two main pathways:

  • PAF Receptor (PAFR)-Dependent Signaling: Activation of the PAFR, a G-protein coupled receptor, can trigger various intracellular signaling cascades. At high concentrations, prolonged or excessive activation of these pathways can lead to apoptosis.[4][5] These pathways can involve the activation of phospholipases, MAP kinases, and the release of secondary messengers that can initiate programmed cell death.

  • PAF Receptor (PAFR)-Independent Mechanisms: At higher concentrations, PAF and its analogs may exert cytotoxic effects that are not mediated by the PAFR. This can involve direct physical effects on the cell membrane, leading to a loss of integrity and subsequent cell death. Some studies suggest that PAF can induce apoptosis independently of its G-protein coupled receptor.[3]

Q4: How should I prepare and handle this compound for cell culture experiments?

This compound is typically supplied as a lyophilized powder.[1] Due to its lipid nature, careful solubilization is crucial for reproducible results. It is recommended to first dissolve the compound in an organic solvent like ethanol (B145695), DMSO, or DMF before preparing the final working concentrations in your cell culture medium.[1] Always prepare fresh dilutions for each experiment to ensure the stability and activity of the compound.

Q5: What are some critical controls to include in my experiments to validate the observed cytotoxicity?

To ensure that the observed decrease in cell viability is a specific effect of this compound, it is essential to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., ethanol, DMSO) used to dissolve the this compound to rule out any solvent-induced toxicity.

  • Untreated Control: A population of cells that does not receive any treatment serves as a baseline for normal cell viability.

  • Positive Control for Cytotoxicity: A well-characterized cytotoxic agent can be used to ensure that your cell viability assay is performing as expected.

  • PAFR Antagonist (for mechanistic studies): To determine if the cytotoxicity is PAFR-dependent, you can pre-treat cells with a specific PAFR antagonist before adding this compound.

Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to troubleshoot common issues encountered when observing decreased cell viability with high concentrations of this compound.

Problem Potential Cause Recommended Solution
High variability in cell viability results between replicates. Inconsistent Solubilization: The compound may not be fully dissolved or may be precipitating in the culture medium.Prepare a fresh stock solution in an appropriate organic solvent (e.g., ethanol). Ensure thorough vortexing. When making working dilutions, add the stock solution to the medium dropwise while gently vortexing to prevent precipitation.
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Use a cell counter to ensure accurate and consistent cell seeding density in all wells of your microplate.
No dose-dependent effect on cell viability is observed. Suboptimal Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect.Perform a broad-range dose-response experiment to determine the effective concentration range for your specific cell line.
Cell Line Insensitivity: The cell line you are using may be resistant to the cytotoxic effects of this compound.If possible, test the compound on a different cell line known to be responsive to PAF or its analogs.
Compound Degradation: The compound may have degraded due to improper storage or handling.Store the stock solution at the recommended temperature (-20°C) and protect it from light. Prepare fresh working solutions for each experiment.
High background cytotoxicity in the vehicle control. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high for your cells.Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Perform a solvent toxicity test beforehand.
Unexpectedly high cell death even at low concentrations. Cell Health Issues: The cells may be unhealthy or stressed even before the treatment.Ensure you are using cells from a low passage number and that they are in the logarithmic growth phase. Regularly check for signs of contamination (e.g., mycoplasma).
Incorrect Compound Concentration: There might be an error in the calculation of the stock or working solution concentrations.Double-check all calculations for dilutions. If possible, have another researcher verify the calculations.

Data Summary

The following table summarizes the dose-dependent effect of this compound on the viability of Human Fibrosarcoma (HT1080) and Human Umbilical Vein Endothelial Cells (HUVEC) after a 12-hour treatment. The data is based on a graphical representation from a research publication.[6]

Concentration (µM)HT1080 Cell Viability (%)HUVEC Cell Viability (%)
0100100
25~85~90
50~60~75
75~40~55
100~25~30

Note: The cell viability percentages are estimated from the provided graphical data and represent approximate values.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for the solubilization and dilution of this compound for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous ethanol (or DMSO/DMF)

  • Sterile, pyrogen-free cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Calculate the volume of solvent required to achieve the desired stock concentration (Molecular Weight of this compound is approximately 579.8 g/mol ). c. Add the appropriate volume of anhydrous ethanol (or DMSO/DMF) to the vial. d. Vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store at -20°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. To prepare the final working concentrations, perform serial dilutions of the stock solution in pre-warmed cell culture medium. d. When diluting, add the stock solution to the medium dropwise while gently vortexing the medium to ensure rapid and even dispersion and to minimize precipitation. e. Use the freshly prepared working solutions immediately for your experiments.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.

Materials:

  • Cells of interest (e.g., HT1080, HUVEC)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Cell Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the freshly prepared this compound working solutions at various concentrations to the respective wells. c. Include vehicle control and untreated control wells. d. Incubate the plate for the desired treatment period (e.g., 12, 24, or 48 hours).

  • MTT Assay: a. Following the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution. f. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability).

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hexanolamino_PAF_C16 High Concentration This compound PAFR PAF Receptor (PAFR) Hexanolamino_PAF_C16->PAFR Receptor-Dependent Membrane_Disruption Membrane Disruption Hexanolamino_PAF_C16->Membrane_Disruption Receptor-Independent G_Protein G-Protein Activation (Gq, Gi) PAFR->G_Protein Cell_Death Cell Death Membrane_Disruption->Cell_Death PLC Phospholipase C (PLC) G_Protein->PLC MAPK MAPK Cascade G_Protein->MAPK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Apoptosis_Signaling Apoptosis Signaling Cascade MAPK->Apoptosis_Signaling Ca_Mobilization->Apoptosis_Signaling Apoptosis_Signaling->Cell_Death

Caption: Signaling pathways of high-concentration this compound leading to cell death.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Prepare_Compound Prepare Hexanolamino PAF C-16 Dilutions Incubation_24h->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubation_Treatment Incubate for Treatment Period Treat_Cells->Incubation_Treatment Add_MTT Add MTT Reagent Incubation_Treatment->Add_MTT Incubation_MTT Incubate 2-4 hours Add_MTT->Incubation_MTT Solubilize Add Solubilization Solution Incubation_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing cell viability with this compound using an MTT assay.

References

Interpreting agonist vs antagonist activity of Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support guide for interpreting the activity of Platelet-Activating Factor (PAF) receptor ligands, with a focus on structural analogs like Hexanolamino PAF C-16.

This guide provides troubleshooting and experimental guidance for researchers characterizing novel compounds targeting the Platelet-Activating Factor (PAF) receptor. The content is structured to help interpret whether a compound, such as the hypothetical "this compound," acts as an agonist or an antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of a PAF structural analog like this compound?

A1: Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in inflammation, platelet aggregation, and allergic reactions.[1][2] Its structure consists of an alkyl ether at the sn-1 position, an acetyl group at sn-2, and a phosphocholine (B91661) headgroup at sn-3 of a glycerol (B35011) backbone.[3] Structural analogs where the sn-2 acetyl group is replaced by a larger, non-hydrolyzable group often act as competitive antagonists at the PAF receptor (PAFR).[4][5][6] Therefore, a compound like "this compound" is likely designed as a PAF receptor antagonist. However, experimental validation is essential, as some analogs can exhibit partial agonist or mixed agonist/antagonist activity depending on the concentration and cell system used.[5][7]

Q2: My potential PAF antagonist shows weak agonist activity at high concentrations. Is this expected?

A2: Yes, this is a known phenomenon for some PAF receptor antagonists.[5] For example, the well-characterized antagonist CV-3988 can induce platelet aggregation and secretion at concentrations above 50 µM.[5] This could be due to several factors, including non-specific membrane effects at high concentrations or weak partial agonism that only becomes apparent when the compound occupies a large fraction of receptors. It is crucial to determine the concentration window where the compound exhibits purely antagonistic effects.

Q3: How do I confirm that my compound's effect is specifically through the PAF receptor?

A3: To confirm specificity, you should demonstrate that your compound competitively inhibits the binding of a known PAF receptor ligand (like ³H-PAF) and selectively blocks PAF-induced functional responses.[6][8] The antagonist should not inhibit cellular responses induced by other agonists that act through different receptors (e.g., ADP, collagen, or thrombin in platelet aggregation assays).[6] For example, CV-3988 was shown to inhibit PAF-induced platelet aggregation but not aggregation induced by ADP or collagen at similar concentrations.[6]

Q4: I am not observing any inhibition of PAF-induced platelet aggregation with my compound. What are the possible reasons?

A4: There are several potential reasons for a lack of inhibitory effect:

  • Compound Insolubility: PAF analogs can be highly lipophilic. Ensure your compound is fully dissolved in the assay buffer. Using a carrier like BSA or ethanol (B145695) (at a low final concentration) may be necessary.

  • Incorrect Concentration Range: You may be testing at concentrations that are too low. PAF antagonists have a wide range of potencies. Perform a wide dose-response curve, starting from nanomolar and going up to high micromolar ranges.

  • Compound Instability: The compound may be degrading in the aqueous buffer. Assess stability over the time course of your experiment.

  • Assay System Insensitivity: The concentration of PAF used to stimulate the platelets might be too high (supra-maximal). This can make it difficult to see competitive antagonism. Use a PAF concentration that gives a sub-maximal response (e.g., the EC₅₀ concentration).

  • Species Differences: PAF receptor pharmacology can differ between species. For instance, platelets from rats and mice lack a functional PAF receptor and do not aggregate in response to PAF.[8] Ensure your experimental model (e.g., human, rabbit, or guinea pig platelets) is appropriate.[8]

Quantitative Data on PAF Receptor Antagonists

The following table summarizes inhibitory constants for well-characterized PAF receptor antagonists, providing a benchmark for comparison.

CompoundAssay TypeSpeciesIC₅₀ / Kᵢ ValueReference
CV-3988 [³H]PAF BindingRabbit PlateletsIC₅₀: 7.9 x 10⁻⁸ M[8]
[³H]PAF BindingHuman PlateletsIC₅₀: 1.6 x 10⁻⁷ M[8]
PAF-induced AggregationRabbit Platelets-[6]
CV-6209 PAF-induced AggregationRabbit PlateletsIC₅₀: 75 nM[9]
PAF-induced AggregationHuman PlateletsIC₅₀: 170 nM[9]
WEB 2086 (Apafant) [³H]PAF BindingHuman PlateletsKᵢ: 9.9 nM[9]
TCV-309 [³H]PAF BindingRabbit PlateletsIC₅₀: 27 nM[9]
PAF-induced AggregationRabbit PlateletsIC₅₀: 33 nM[9]
PAF-induced AggregationHuman PlateletsIC₅₀: 58 nM[9]

Signaling Pathways & Experimental Workflows

PAF Receptor Signaling Pathway

Activation of the PAF receptor, a G-protein coupled receptor (GPCR), triggers multiple downstream signaling cascades.[10][11] Antagonists work by blocking the initial binding of PAF to this receptor.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF (Agonist) PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates Antagonist This compound (Putative Antagonist) Antagonist->PAFR Blocks Binding Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca->Response PKC->Response Antagonist_Workflow cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Specificity Testing cluster_2 Phase 3: Mechanism of Action A1 Prepare Washed Platelets (Human or Rabbit) A2 Pre-incubate Platelets with Test Compound (e.g., this compound) A1->A2 A3 Stimulate with PAF (EC₅₀) A2->A3 A4 Measure Platelet Aggregation (Light Transmission Aggregometry) A3->A4 A5 Determine IC₅₀ of Test Compound A4->A5 B1 Pre-incubate Platelets with Test Compound (IC₅₀) A5->B1 C2 Competitive Binding Assay: Incubate membranes with [³H]PAF and varying concentrations of Test Compound A5->C2 B2 Stimulate with other agonists (e.g., ADP, Collagen) B1->B2 B3 Measure Aggregation B2->B3 B4 Confirm No Inhibition B3->B4 C1 Prepare Platelet Membranes C1->C2 C3 Determine Kᵢ of Test Compound C2->C3

References

Hexanolamino PAF C-16 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexanolamino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this platelet-activating factor (PAF) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is characterized by the formal name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine.[1][2] It is known to exhibit mixed agonist and antagonist properties at the PAF receptor (PAFR), depending on the cell type and experimental conditions.[1][2]

Q2: What are the typical specifications for this product?

This compound is typically supplied as a lyophilized powder with a purity of ≥98%.[1] For detailed specifications, please refer to the table below.

Q3: How should I store and handle this compound?

For long-term storage, this compound should be kept at -20°C.[2] The product is shipped at room temperature for continental US deliveries, but this may vary for other locations.[2] With proper storage, it has a stability of at least four years.[2]

Q4: In which solvents is this compound soluble?

The solubility of this compound has been determined in several common laboratory solvents. Please see the data table for specific concentrations. It is important to note that solubility can vary, and it is recommended to prepare fresh solutions for your experiments.[2]

Q5: Is this compound for human or veterinary use?

No, this product is intended for research use only and is not for human or veterinary use.[1]

Product Specification Data

ParameterSpecification
Formal Name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine
CAS Number 137566-83-7
Molecular Formula C30H62NO7P
Formula Weight 579.8 g/mol
Purity ≥98%
Formulation A lyophilized powder
Storage -20°C
Stability ≥ 4 years
Solubility DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml

Troubleshooting Guide

Issue 1: Inconsistent or unexpected biological activity (agonist vs. antagonist effects).

  • Question: Why am I observing both agonist and antagonist effects, or results that differ from expected outcomes?

  • Answer: this compound is known to have mixed agonist/antagonist properties that are cell-type dependent.[1][2]

    • In human monocyte-derived macrophages, it acts as an antagonist. [2]

    • In rabbit platelets and guinea pig macrophages, it is a partial agonist. [2]

    • In guinea pig platelets, it is a full agonist. [2]

    • Troubleshooting Steps:

      • Confirm Cell Line/Type: Ensure the cell type you are using is well-characterized in its response to PAF analogs.

      • Dose-Response Curve: Perform a dose-response experiment to determine the activity profile in your specific system. Some PAF analogs can exhibit agonistic effects at high concentrations and antagonistic effects at lower concentrations.

      • Receptor Expression: Verify the expression levels of the PAF receptor in your cell model, as this can influence the observed activity.

Issue 2: Difficulty dissolving the compound or precipitation in media.

  • Question: My this compound is not dissolving properly or is precipitating out of my cell culture media. What should I do?

  • Answer: As a lipid-based molecule, this compound can be challenging to dissolve in aqueous solutions.

    • Troubleshooting Steps:

      • Use of Organic Solvents: First, dissolve the lyophilized powder in an appropriate organic solvent such as ethanol, DMSO, or DMF at the recommended concentrations (see solubility data).[2]

      • Serial Dilutions: Prepare a concentrated stock solution in the organic solvent and then make serial dilutions into your aqueous buffer or cell culture medium. Ensure vigorous mixing during dilution.

      • Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. A solvent control should always be included in your experimental design.

      • Sonication: Gentle sonication of the stock solution may aid in dissolving the compound.

Issue 3: High background or no signal in bioassays.

  • Question: I am not seeing a clear signal or am observing high background noise in my functional assays (e.g., calcium mobilization, cytokine release).

  • Answer: This can be due to a variety of factors, from reagent quality to experimental setup.

    • Troubleshooting Steps:

      • Purity Check: If you suspect degradation of the compound, a purity check via Thin Layer Chromatography (TLC) can be a quick qualitative assessment.

      • Cell Viability: Ensure that the concentrations of this compound and any solvents used are not affecting cell viability. Perform a cell viability assay (e.g., MTS or ATP-based assay) in parallel.

      • Positive and Negative Controls: Always include a known PAF receptor agonist (like PAF C-16) as a positive control and a vehicle-only control. A PAF receptor antagonist can also be used to confirm specificity.

      • Assay Optimization: Optimize incubation times, cell density, and reagent concentrations for your specific assay.

Experimental Protocols

Protocol 1: Quality Control and Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a general method for the qualitative assessment of this compound purity.

  • Materials:

    • Silica gel TLC plates

    • Developing chamber

    • Mobile phase: A common solvent system for phospholipids (B1166683) is chloroform:methanol:water (e.g., 65:25:4, v/v/v). This may need to be optimized.

    • Visualization reagent: Iodine vapor or a phosphate-specific stain (e.g., molybdenum blue).

    • This compound sample and a reference standard.

  • Methodology:

    • Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.

    • Dissolve a small amount of this compound in an appropriate solvent (e.g., chloroform:methanol 2:1).

    • Spot the sample and the reference standard onto the baseline of the TLC plate.

    • Place the plate in the developing chamber and allow the solvent front to move up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots using iodine vapor or the phosphate-specific stain.

    • Purity is assessed by the presence of a single spot corresponding to the reference standard.

Protocol 2: Cell Viability Assessment

This protocol outlines a general method for assessing the effect of this compound on cell viability using a tetrazolium-based (e.g., MTS) assay.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTS reagent

    • Plate reader

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound).

    • Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.

    • Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is visible.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hexanolamino_PAF_C16 Hexanolamino PAF C-16 PAFR PAF Receptor (PAFR) Hexanolamino_PAF_C16->PAFR Binds to G_Protein G-protein PAFR->G_Protein Activates Cellular_Response_Antagonist Antagonist Response (Inhibition of PAF-induced effects) PAFR->Cellular_Response_Antagonist Blocks PAF Binding (in some cell types) PLC Phospholipase C (PLC) G_Protein->PLC Activates PLA2 Phospholipase A2 (PLA2) G_Protein->PLA2 Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKC Protein Kinase C (PKC) Cellular_Response_Agonist Agonist Response (e.g., Platelet Aggregation, ROS Production) PKC->Cellular_Response_Agonist AA_release Arachidonic Acid Release PLA2->AA_release IP3_DAG->PKC Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cellular_Response_Agonist AA_release->Cellular_Response_Agonist

Caption: this compound Signaling Pathway.

QC_Workflow cluster_analysis Analytical Testing start Start: Receive This compound solubilize Solubilize in appropriate solvent start->solubilize tlc Purity Assessment: Thin Layer Chromatography (TLC) solubilize->tlc ms Identity Confirmation: Mass Spectrometry (MS) solubilize->ms bioassay Functional Assay: (e.g., Platelet Aggregation) solubilize->bioassay compare Compare results to Certificate of Analysis tlc->compare ms->compare bioassay->compare pass QC Pass: Release for experimental use compare->pass Meets Specs fail QC Fail: Contact Technical Support compare->fail Does Not Meet Specs

Caption: Quality Control Workflow for this compound.

References

Technical support for Hexanolamino PAF C-16 from suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexanolamino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and specific Platelet-Activating Factor (PAF) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16.[1] It is characterized by its mixed agonist/antagonist properties, which are dependent on the cell type and species being studied.[1] In human monocyte-derived macrophages, it acts as a PAF receptor antagonist, inhibiting the production of reactive oxygen species (ROS).[1] Conversely, it exhibits partial agonist activity in rabbit platelets and guinea pig macrophages, and full agonist activity in guinea pig platelets.[1] Its primary applications in research include the investigation of PAF receptor signaling, inflammation, platelet aggregation, and as a tool to elucidate the physiological and pathological roles of PAF.

Q2: How should I store and handle this compound?

This compound is supplied as a lyophilized powder and should be stored at -20°C.[1] For long-term storage, it is stable for at least four years at this temperature.[1] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation. It is recommended to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.

Q3: What are the recommended solvents for reconstituting this compound?

The solubility of this compound varies depending on the solvent.[1] The following table summarizes the solubility data provided by suppliers.

SolventSolubility
Ethanol (B145695)23 mg/mL
DMF1.5 mg/mL
DMSO0.5 mg/mL
PBS (pH 7.2)0.5 mg/mL

Data sourced from Cayman Chemical product information.[1]

It is crucial to choose a solvent that is compatible with your specific experimental setup and cell type. For cell-based assays, it is advisable to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it to the final working concentration in your aqueous experimental buffer or media. Ensure the final concentration of the organic solvent is low enough to not affect cell viability or function.

Q4: What is the molecular weight and chemical formula of this compound?

The molecular formula of this compound is C₃₀H₆₂NO₇P, and its molecular weight is 579.8 g/mol .[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent or no biological response Degradation of the compound: Improper storage or multiple freeze-thaw cycles can lead to degradation.Ensure the compound is stored at -20°C and aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response.Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Cell-specific activity: this compound has mixed agonist/antagonist properties. The expected response (or lack thereof) may be specific to the cell line and species you are using.Review the literature to confirm the expected activity in your experimental model.[1] Consider using a different cell line to confirm the bioactivity of your compound stock.
Solubility issues: The compound may have precipitated out of solution, especially in aqueous buffers at higher concentrations.Prepare fresh dilutions for each experiment. If you observe any precipitate, gently warm the solution and vortex. Consider using a carrier protein like BSA to improve solubility in aqueous solutions.
High background or off-target effects Solvent toxicity: The organic solvent used to dissolve this compound may be toxic to the cells at the final concentration.Prepare a vehicle control with the same final concentration of the solvent to assess its effect. Aim for a final solvent concentration of <0.1%.
Non-specific binding: At high concentrations, the compound may bind to other receptors or proteins, leading to off-target effects.Perform a dose-response experiment to find the lowest effective concentration.
Difficulty reproducing results Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect cellular responses.Standardize your cell culture conditions. Use cells within a consistent passage number range and seed them at a consistent density.
Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variable results.Follow a detailed, standardized protocol for all experiments.

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments involving this compound.

Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) methods.[2][3]

Objective: To measure the effect of this compound on platelet aggregation.

Materials:

  • This compound

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • PAF C-16 (as an agonist)

  • Aggregometer

  • Saline solution (0.9% NaCl)

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes.

  • Instrument Calibration:

    • Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Assay:

    • Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for 5 minutes to equilibrate.

    • To test for antagonist activity, add 50 µL of the desired concentration of this compound (or vehicle control) and incubate for 5 minutes.

    • Initiate aggregation by adding a known concentration of PAF C-16.

    • To test for agonist activity, add 50 µL of the desired concentration of this compound directly to the equilibrated PRP.

    • Record the change in light transmission for at least 5 minutes.

Reactive Oxygen Species (ROS) Production Assay

This protocol is based on a luminol-based chemiluminescence assay.[4][5][6]

Objective: To determine the effect of this compound on ROS production in macrophages.

Materials:

  • Human monocyte-derived macrophages (or other relevant cell type)

  • This compound

  • PAF C-16 (as a stimulant)

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminometer or plate reader with chemiluminescence detection

Procedure:

  • Cell Preparation:

    • Plate macrophages in a white, clear-bottom 96-well plate and culture overnight.

  • Assay Reagent Preparation:

    • Prepare a working solution of luminol and HRP in HBSS.

  • Assay:

    • Wash the cells once with HBSS.

    • Add the luminol/HRP working solution to each well.

    • To test for antagonist activity, add the desired concentration of this compound (or vehicle) and incubate for 10-15 minutes.

    • Stimulate ROS production by adding PAF C-16.

    • To test for agonist activity, add the desired concentration of this compound directly to the wells.

    • Immediately measure the chemiluminescence at regular intervals for at least 30 minutes.

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium mobilization using a fluorescent indicator.[7][8]

Objective: To assess the effect of this compound on intracellular calcium levels.

Materials:

  • Adherent cells expressing the PAF receptor

  • This compound

  • Fluo-4 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • HBSS with 20 mM HEPES

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes and allow them to adhere.

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-45 minutes.

    • Wash the cells gently with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C.

    • Acquire a baseline fluorescence signal.

    • Add the desired concentration of this compound (or PAF C-16 as a positive control) to the dish.

    • Record the changes in fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR), initiating a cascade of intracellular signaling events.[9][10][11][12] This can lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including inflammation, platelet aggregation, and cell proliferation.[10]

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF Hexanolamino PAF C-16 PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca->Response PKC->Response

Caption: Simplified PAF receptor signaling cascade.

Experimental Workflow for Investigating Antagonist Activity

This workflow outlines the general steps for determining if this compound acts as an antagonist in a specific experimental system.

Antagonist_Workflow start Start prep_cells Prepare Target Cells start->prep_cells pre_treat Pre-treat with This compound (or Vehicle Control) prep_cells->pre_treat stimulate Stimulate with PAF C-16 Agonist pre_treat->stimulate measure Measure Cellular Response (e.g., ROS, Ca²⁺, Aggregation) stimulate->measure analyze Analyze and Compare (Treated vs. Control) measure->analyze conclusion Conclusion: Inhibition indicates antagonist activity analyze->conclusion end End conclusion->end

Caption: Workflow for antagonist activity assessment.

Logical Flow for Troubleshooting Inconsistent Results

This diagram provides a logical approach to troubleshooting when experimental results are not reproducible.

Troubleshooting_Flow rect rect start Inconsistent Results check_reagents Are Reagents Freshly Prepared and Stored Properly? start->check_reagents check_cells Are Cell Culture Conditions Standardized? check_reagents->check_cells Yes re_prep Re-prepare Reagents check_reagents->re_prep No check_protocol Is the Experimental Protocol Followed Precisely? check_cells->check_protocol Yes standardize_cells Standardize Cell Passage, Density, etc. check_cells->standardize_cells No check_equipment Is Equipment Calibrated and Functioning Correctly? check_protocol->check_equipment Yes review_protocol Review and Standardize Protocol Steps check_protocol->review_protocol No calibrate_equipment Calibrate/Service Equipment check_equipment->calibrate_equipment No rerun Re-run Experiment check_equipment->rerun Yes re_prep->rerun standardize_cells->rerun review_protocol->rerun calibrate_equipment->rerun

Caption: Troubleshooting flowchart for inconsistent data.

References

Validation & Comparative

A Comparative Guide to Hexanolamino PAF C-16 and PAF C-16 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hexanolamino PAF C-16 and the well-characterized Platelet-Activating Factor (PAF) C-16. The information presented herein is intended to assist researchers in selecting the appropriate molecule for their specific functional assays by highlighting the key differences in their biological activities and providing the necessary experimental context.

Introduction to the Molecules

PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator involved in a wide range of physiological and pathological processes.[1] As a powerful activator of the PAF receptor (PAFR), a G-protein coupled receptor, it triggers platelet aggregation, inflammation, and allergic responses.[2][3][4] Its signaling cascade involves the activation of various downstream pathways, including the PI3K-ERK1/2 and MAPK/MEK/ERK pathways.[2][5]

This compound is a synthetic analog of PAF C-16, characterized by a modification in its polar head group. This structural alteration results in mixed agonist/antagonist properties, which are dependent on the specific cell type and species being investigated.[6][7] This unique pharmacological profile makes it a valuable tool for dissecting the intricacies of PAF receptor signaling and function.

Comparative Functional Data

The functional responses elicited by this compound and PAF C-16 differ significantly across various cell types. The following tables summarize the available quantitative and qualitative data from key functional assays.

Functional Assay Cell Type PAF C-16 Activity This compound Activity Reference
Platelet AggregationGuinea Pig PlateletsFull AgonistFull Agonist[6]
Platelet AggregationRabbit PlateletsFull AgonistPartial Agonist[8]
Superoxide (B77818) Anion GenerationGuinea Pig MacrophagesAgonistPartial Agonist[8]
Reactive Oxygen Species (ROS) ProductionHuman Monocyte-derived MacrophagesAgonistAntagonist (inhibits PAF C-16 induced ROS)[6][7]

Potency Comparison in Different Cell Systems

A key distinguishing feature between the two molecules is their relative potency in different cell lineages.

Parameter PAF C-16 This compound Reference
Relative Potency More potent in platelets than in macrophagesMore potent in macrophages than in platelets[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for the functional assays cited in this guide.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets.

Methodology:

  • Platelet Preparation: Isolate platelets from whole blood (e.g., from rabbit or guinea pig) by differential centrifugation. Wash the platelet pellet and resuspend in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

  • Aggregation Measurement: Use a platelet aggregometer to monitor changes in light transmission through the platelet suspension. An increase in light transmission corresponds to platelet aggregation.

  • Assay Procedure:

    • Pre-warm the platelet suspension to 37°C in the aggregometer cuvette with constant stirring.

    • Add the agonist (PAF C-16 or this compound) at various concentrations.

    • Record the change in light transmission over time to determine the rate and extent of aggregation.

  • Data Analysis: Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each compound. For partial agonists, the maximal aggregation achieved will be lower than that of a full agonist.

Neutrophil Activation Assays

Neutrophil activation can be assessed by measuring various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

1. Chemotaxis Assay (Boyden Chamber Assay):

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Assay Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.

  • Procedure:

    • Place the chemoattractant (PAF C-16 or this compound) in the lower compartment.

    • Add the isolated neutrophils to the upper compartment.

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: After incubation, count the number of neutrophils that have migrated through the membrane to the lower compartment using a microscope.

2. Reactive Oxygen Species (ROS) Production Assay (Luminol-based Chemiluminescence):

Methodology:

  • Neutrophil Preparation: Isolate neutrophils as described above.

  • Assay Principle: This assay measures the production of ROS, such as superoxide anion, through the oxidation of luminol, which results in the emission of light.

  • Procedure:

    • In a microplate, combine the isolated neutrophils, luminol, and horseradish peroxidase (to enhance the signal).

    • Stimulate the cells with PAF C-16 or this compound.

    • Immediately measure the light emission (chemiluminescence) over time using a luminometer.

  • Data Analysis: The intensity of the chemiluminescence is proportional to the amount of ROS produced.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of PAF C-16 and a general workflow for a platelet aggregation assay.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF_C16 PAF C-16 PAFR PAF Receptor (GPCR) PAF_C16->PAFR Binds G_Protein Gq/Gi PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: PAF C-16 Signaling Pathway.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Whole Blood Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) via Centrifugation Blood_Collection->PRP_Preparation Platelet_Count Adjust Platelet Count PRP_Preparation->Platelet_Count Pre_Warming Pre-warm Platelet Suspension to 37°C Platelet_Count->Pre_Warming Add_Agonist Add Agonist (PAF C-16 or this compound) Pre_Warming->Add_Agonist Measure_Aggregation Measure Light Transmission in Aggregometer Add_Agonist->Measure_Aggregation Data_Analysis Analyze Aggregation Curve (EC50, Max Aggregation) Measure_Aggregation->Data_Analysis End End Data_Analysis->End

Caption: Platelet Aggregation Assay Workflow.

Conclusion

The choice between this compound and PAF C-16 for functional assays should be guided by the specific research question. PAF C-16 serves as a potent, broad-spectrum agonist for studying the general effects of PAF receptor activation. In contrast, this compound is a more nuanced tool. Its species- and cell-type-dependent mixed agonist/antagonist profile allows for the investigation of PAF receptor subtypes, biased agonism, and the development of selective PAF receptor modulators. For instance, its antagonistic activity in human macrophages makes it a candidate for studying the role of PAF in inflammatory responses in this specific cell type, without the confounding effects of broad platelet activation. Researchers should carefully consider the cellular context of their experiments to leverage the unique properties of each of these valuable pharmacological agents.

References

Efficacy of Hexanolamino PAF C-16 versus other PAF receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various Platelet-Activating Factor (PAF) receptor antagonists, with a special focus on the unique characteristics of Hexanolamino PAF C-16. The information is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate compounds for research and drug development.

Introduction to PAF and its Receptor Antagonists

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, PAF receptor antagonists are a critical class of compounds for investigating the roles of PAF in disease and for the development of novel therapeutics.

This guide will explore the efficacy of several prominent PAF receptor antagonists, comparing their inhibitory activities through quantitative data. A notable compound, This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine), will also be discussed. While sometimes referred to as an antagonist, it is more accurately described as a partial agonist , exhibiting both agonistic and antagonistic properties depending on the biological context. This dual activity makes it a unique tool for studying PAF receptor signaling.

Quantitative Comparison of PAF Receptor Antagonists

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of several well-characterized PAF receptor antagonists from various chemical classes. These values are crucial for comparing the relative efficacy of these compounds in different experimental settings.

AntagonistChemical ClassAssaySpecies/SystemIC50 (µM)Ki (µM)
This compound Phospholipid analoguePartial Agonist (Platelet Aggregation)Rabbit Platelets--
WEB 2086 (Apafant) Thieno-triazolodiazepinePAF-induced Platelet AggregationHuman Platelets0.17[1]-
PAF-induced Neutrophil AggregationHuman Neutrophils0.36[1]-
[3H]PAF BindingHuman Platelets-0.0163[2]
[3H]PAF BindingHuman PAF Receptors-0.0099[3][4]
CV-3988 Thiazolium derivative[3H]PAF BindingRabbit Platelets0.079[5]0.12[5]
[3H]PAF BindingHuman Platelets0.16[5]-
[3H]PAF BindingGuinea-pig Platelets0.18[5]-
PAF-induced Platelet AggregationRabbit Platelets1.1[6]0.872[7]
BN 52021 (Ginkgolide B) Terpene LactonePAF-induced Platelet AggregationHuman Platelets3.6[8]-
[3H]PAF BindingHuman Neutrophils-1.3[9][10]
ABT-491 Indole carboxamide[3H]PAF BindingHuman Platelets-0.0006[11]
SR27417A Phenyl-imidazopyridinePAF Receptor BindingRabbit Platelets->5x PAF[12]
Rupatadine Piperidinyl-pyridinePAF-induced Platelet AggregationWashed Rabbit Platelets0.26[13]-

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as radioligand concentration, tissue preparation, and buffer composition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.

Platelet Aggregation Inhibition Assay

This in vitro assay is a fundamental method for assessing the functional antagonism of PAF receptor antagonists.

Objective: To determine the concentration of an antagonist required to inhibit PAF-induced platelet aggregation by 50% (IC50).

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelets in an aggregometer. When platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with a specific volume of PRP and a magnetic stir bar into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add a known concentration of the PAF receptor antagonist to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF (the agonist).

    • Record the change in light transmission over time.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to the maximal aggregation in the absence of the antagonist (control).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of an antagonist for the PAF receptor.

Objective: To determine the inhibition constant (Ki) of an antagonist for the PAF receptor.

Principle: A radiolabeled PAF receptor ligand (e.g., [3H]PAF) is incubated with a source of PAF receptors (e.g., platelet membranes or cells expressing the receptor). The binding of the radioligand is then competed with increasing concentrations of the unlabeled antagonist.

Procedure:

  • Membrane Preparation:

    • Isolate platelets from whole blood as described above.

    • Lyse the platelets in a hypotonic buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet several times to remove cytosolic components.

    • Resuspend the membranes in a suitable assay buffer.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled PAF ligand, and varying concentrations of the unlabeled antagonist.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled PAF).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models of PAF-Induced Inflammation

These models are used to assess the efficacy of PAF receptor antagonists in a whole-animal system.

1. PAF-Induced Paw Edema in Mice:

  • Procedure: Inject a small volume of PAF solution into the plantar surface of a mouse's hind paw. Inject a control group with saline. Measure the paw volume or thickness at various time points after the injection using a plethysmometer or calipers. To test an antagonist, administer it (e.g., orally or intraperitoneally) at a specific time before the PAF injection.[14][15]

  • Evaluation: A reduction in the increase in paw volume in the antagonist-treated group compared to the control group indicates anti-inflammatory activity.

2. PAF-Induced Bronchoconstriction in Guinea Pigs:

  • Procedure: Anesthetize a guinea pig and measure its baseline airway resistance. Administer PAF intravenously or via inhalation to induce bronchoconstriction, which is measured as an increase in airway resistance. To test an antagonist, administer it prior to the PAF challenge.[16][17][18]

  • Evaluation: The ability of the antagonist to prevent or reverse the PAF-induced increase in airway resistance demonstrates its efficacy in this model of airway hyperreactivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by PAF and a typical workflow for the evaluation of PAF receptor antagonists.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses: - Platelet Aggregation - Inflammation - Smooth Muscle Contraction Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Platelet-Activating Factor (PAF) Signaling Pathway.

Experimental_Workflow Start Start: Candidate PAF Receptor Antagonist In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Receptor Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., Platelet Aggregation) (Determine IC50) In_Vitro->Functional_Assay In_Vivo In Vivo Efficacy Models Binding_Assay->In_Vivo Functional_Assay->In_Vivo Paw_Edema PAF-Induced Paw Edema (Anti-inflammatory effect) In_Vivo->Paw_Edema Bronchoconstriction PAF-Induced Bronchoconstriction (Airway effect) In_Vivo->Bronchoconstriction ADMET ADMET & Toxicology Studies Paw_Edema->ADMET Bronchoconstriction->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization End Preclinical Candidate ADMET->End Lead_Optimization->In_Vitro Iterative Process

Caption: Experimental Workflow for PAF Receptor Antagonist Evaluation.

References

Validating the Specificity of Hexanolamino PAF C-16 for the Platelet-Activating Factor Receptor (PAFR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of Hexanolamino PAF C-16 and other common alternatives for studying the Platelet-Activating Factor Receptor (PAFR). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of pharmacological tools for PAFR research.

Introduction to this compound

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is characterized by a hexanolamine group in the phosphocholine (B91661) head group. This structural modification results in mixed and species-dependent pharmacological properties, acting as an antagonist of PAFR in some cell types while exhibiting partial or full agonist activity in others. This dual nature necessitates careful validation of its activity in any new experimental system.

Comparative Analysis of PAFR Ligands

The following table summarizes the properties of this compound in comparison to the endogenous ligand PAF C-16 and other widely used PAFR antagonists. This data is compiled from various studies to provide a comparative overview.

CompoundTypeReported ActivityQuantitative Data (IC50/Ki)Key References
PAF C-16 Endogenous AgonistPotent activator of PAFR, leading to platelet aggregation, inflammation, and other physiological responses.[1][2][3]Kd: ~1-3 nM (in various cell types)[1]
This compound Mixed Agonist/AntagonistAntagonist in human monocyte-derived macrophages (inhibits reactive oxygen species production). Partial Agonist in rabbit platelets and guinea pig macrophages. Full Agonist in guinea pig platelets.[4][5]Data not consistently reported in comparative studies.[5]
WEB 2086 Synthetic AntagonistA potent and selective competitive antagonist of PAFR. Widely used as a benchmark antagonist in PAFR research.Ki: ~20 nMGeneral pharmacology literature
CV-3988 Synthetic AntagonistA specific and competitive antagonist of PAFR.IC50: ~80 nM for inhibition of PAF-induced platelet aggregation.General pharmacology literature
BN 52021 (Ginkgolide B) Natural AntagonistA potent, selective, and competitive antagonist of PAFR, derived from the Ginkgo biloba tree.[6] It is one of the most potent inhibitors of PAFR among the ginkgolides.[6]IC50: ~100-400 nM[6]

Experimental Protocols

To validate the specificity of this compound for PAFR, several key experiments are essential. The following are detailed methodologies for commonly employed assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled PAFR ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for PAFR.

Materials:

  • Cells or cell membranes expressing PAFR (e.g., human platelets, transfected cell lines like CHO-K1 or HEK293 expressing human PAFR).

  • Radiolabeled PAFR ligand (e.g., [³H]-PAF C-16 or a radiolabeled antagonist like [³H]-WEB 2086).

  • This compound and other unlabeled competitor ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes from PAFR-expressing cells by homogenization and centrifugation.

  • In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled competitor (this compound or a reference compound).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled PAFR ligand (e.g., 1 µM PAF C-16).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) a downstream signaling event following PAFR activation, such as the release of intracellular calcium.

Objective: To characterize this compound as a PAFR agonist or antagonist in a specific cell type.

Materials:

  • PAFR-expressing cells capable of a calcium response (e.g., human platelets, neutrophils, or transfected cell lines).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • PAF C-16, this compound, and a known PAFR antagonist (e.g., WEB 2086).

  • Fluorometric imaging plate reader or a fluorometer.

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • To test for agonist activity:

    • Add increasing concentrations of this compound to the cells.

    • Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

    • Include a positive control (PAF C-16) and a negative control (buffer alone).

  • To test for antagonist activity:

    • Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 10-15 minutes).

    • Stimulate the cells with a fixed, sub-maximal concentration of PAF C-16 (e.g., EC₅₀ concentration).

    • Measure the change in fluorescence intensity.

    • A decrease in the PAF C-16-induced calcium signal indicates antagonist activity.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Binding Assay PAFR_cells PAFR-Expressing Cells Membranes Cell Membrane Preparation PAFR_cells->Membranes Incubation Incubation of Membranes, Radioligand & Competitor Membranes->Incubation Radioligand [3H]-PAF C-16 Radioligand->Incubation Competitor This compound Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis

Fig. 1: Workflow for Competitive Radioligand Binding Assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF or This compound (Agonist) PAFR PAFR PAF->PAFR Binding G_protein Gq/11 PAFR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Fig. 2: Simplified PAFR Signaling Pathway via Gq/11.

Conclusion

This compound is a valuable tool for studying PAFR, but its mixed pharmacological profile requires careful consideration. Its activity is highly dependent on the experimental context, including the species and cell type used. Researchers should empirically determine its agonist or antagonist properties in their system of interest using functional assays. For studies requiring a pure antagonist, well-characterized compounds like WEB 2086, CV-3988, or Ginkgolide B may be more suitable alternatives. The provided experimental protocols and diagrams offer a framework for the validation and characterization of this compound and other PAFR ligands, ensuring robust and reproducible research outcomes.

References

Assessing the Cross-Reactivity of Hexanolamino PAF C-16 with Other Lipid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) known for its mixed agonist and antagonist activities at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) involved in inflammatory processes.[1] While its interaction with the PAFR is established, a comprehensive analysis of its cross-reactivity with other structurally related lipid receptors, such as Sphingosine-1-Phosphate (S1P) and Lysophosphatidic Acid (LPA) receptors, is crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Note on Data Availability: Despite a thorough review of publicly available scientific literature, specific experimental data detailing the cross-reactivity of this compound with lipid receptors other than the PAF receptor could not be located. Therefore, this guide provides a framework for such a comparative analysis, including detailed experimental protocols and the known pharmacology of this compound at its primary target. The tables presented are templates that can be populated once the relevant experimental data is generated.

Known Pharmacological Profile of this compound at the PAF Receptor

This compound is a structurally modified version of PAF C-16. Its activity at the PAF receptor is complex and appears to be dependent on the cell type and species being studied. In human monocyte-derived macrophages, it acts as a PAFR antagonist, inhibiting the production of reactive oxygen species.[1] Conversely, in rabbit platelets and guinea pig macrophages, it exhibits partial agonist activity, and in guinea pig platelets, it functions as a full agonist.[1] This variable pharmacology underscores the importance of a broad characterization of its activity profile.

Comparative Analysis of Receptor Activation (Data Template)

To facilitate a direct comparison of this compound's activity across different lipid receptors, the following tables should be populated with experimental data.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Assay TypeKd / Ki (nM)Reference
This compoundPAFRRadioligand Displacement
S1P1Radioligand Displacement
S1P2Radioligand Displacement
S1P3Radioligand Displacement
S1P4Radioligand Displacement
S1P5Radioligand Displacement
LPA1Radioligand Displacement
LPA2Radioligand Displacement
LPA3Radioligand Displacement
LPA4Radioligand Displacement
LPA5Radioligand Displacement
LPA6Radioligand Displacement
Endogenous Ligand (e.g., PAF)PAFRRadioligand Displacement
Endogenous Ligand (e.g., S1P)S1P1Radioligand Displacement
Endogenous Ligand (e.g., LPA)LPA1Radioligand Displacement

Table 2: Functional Receptor Activity

CompoundReceptorFunctional AssayEC50 / IC50 (nM)% Max Response (vs. Endogenous Ligand)Reference
This compoundPAFRCalcium Mobilization
S1P1Calcium Mobilization
S1P2Calcium Mobilization
S1P3Calcium Mobilization
S1P4Calcium Mobilization
S1P5Calcium Mobilization
LPA1Calcium Mobilization
LPA2Calcium Mobilization
LPA3Calcium Mobilization
LPA4Calcium Mobilization
LPA5Calcium Mobilization
LPA6Calcium Mobilization
Endogenous Ligand (e.g., PAF)PAFRCalcium Mobilization100%
Endogenous Ligand (e.g., S1P)S1P1Calcium Mobilization100%
Endogenous Ligand (e.g., LPA)LPA1Calcium Mobilization100%

Experimental Protocols for Assessing Cross-Reactivity

To determine the potential cross-reactivity of this compound, a series of in vitro assays should be performed.

Radioligand Displacement Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably overexpressing the human lipid receptor of interest (e.g., PAFR, S1P1-5, LPA1-6).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled ligand (e.g., [3H]-PAF, [3H]-S1P, or [3H]-LPA), and a range of concentrations of this compound.

    • For determination of non-specific binding, include wells with a high concentration of an unlabeled endogenous ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Displacement_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells expressing Lipid Receptor Membranes Membrane Preparation Cells->Membranes Incubation Incubate Membranes with Radioligand & Test Compound Membranes->Incubation Filtration Filter to separate bound and free ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Ki Scintillation->Data_Analysis

Fig. 1: Workflow for Radioligand Displacement Assay.
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a common downstream signaling event for many GPCRs, including PAFR, S1P, and LPA receptors.

Protocol:

  • Cell Culture and Dye Loading:

    • Seed cells overexpressing the lipid receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a range of concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Plot the change in fluorescence as a function of the logarithm of the this compound concentration.

    • Determine the EC50 value for agonistic activity or the IC50 value for antagonistic activity (by pre-incubating with the compound before adding a known agonist).

Calcium_Mobilization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed cells expressing Lipid Receptor Dye_Loading Load cells with Calcium-sensitive dye Cells->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Add_Compound Add Test Compound Baseline->Add_Compound Record_Signal Record fluorescence over time Add_Compound->Record_Signal Data_Analysis Calculate EC50/IC50 Record_Signal->Data_Analysis

Fig. 2: Workflow for Calcium Mobilization Assay.

Signaling Pathways and Potential for Cross-Reactivity

The PAF, S1P, and LPA receptors are all members of the GPCR superfamily and share similarities in their signaling cascades, which provides a molecular basis for potential cross-reactivity.

Lipid_Receptor_Signaling cluster_receptors Lipid Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response PAFR PAF Receptor Gq Gq/11 PAFR->Gq Gi Gi/o PAFR->Gi S1PR S1P Receptors S1PR->Gq S1PR->Gi G1213 G12/13 S1PR->G1213 LPAR LPA Receptors LPAR->Gq LPAR->Gi LPAR->G1213 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Rho RhoGEF G1213->Rho IP3_DAG IP3 & DAG -> Ca2+ release PLC->IP3_DAG RhoA RhoA activation -> Cytoskeletal changes Rho->RhoA cAMP cAMP inhibition AC->cAMP

Fig. 3: Simplified Signaling Pathways of Lipid Receptors.

Conclusion

A thorough understanding of the selectivity profile of this compound is essential for its development as a pharmacological tool or therapeutic agent. While its activity at the PAF receptor is documented, its potential interactions with other lipid receptors remain to be elucidated. The experimental protocols outlined in this guide provide a clear path forward for researchers to generate the necessary data to fully characterize the cross-reactivity of this compound and other PAF analogs. This will enable a more complete assessment of their biological activities and potential for off-target effects.

References

A Comparative Analysis of Hexanolamino PAF C-16 and Lyso-PAF for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two structurally related lipid mediators: Hexanolamino PAF C-16 and Lyso-PAF. While both are derivatives of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF), they exhibit distinct biological activities and signaling mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these molecules in cellular signaling and pathophysiology.

Introduction to this compound and Lyso-PAF

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. Its structure is characterized by the substitution of the ethanolamine (B43304) moiety in the phosphocholine (B91661) headgroup with a hexanolamine, resulting in the chemical name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine.[1][2] This modification confers mixed agonist and antagonist properties at the PAF receptor, with its specific effect being cell-type and species-dependent.[1][2]

Lyso-PAF , or lysoplatelet-activating factor, is the metabolic precursor and breakdown product of PAF. It is formed by the deacetylation of PAF at the sn-2 position of the glycerol (B35011) backbone.[3] Traditionally considered biologically inactive, recent evidence suggests that Lyso-PAF can exert its own distinct signaling functions, often opposing the pro-inflammatory actions of PAF.[4][5]

Comparative Biological Activities

The functional differences between this compound and Lyso-PAF are striking. This compound's activity is directly linked to its interaction with the PAF receptor, where it can either mimic or block the actions of PAF.[1][2] In contrast, Lyso-PAF's effects are often independent of the PAF receptor and can involve alternative signaling pathways.[4][5]

For instance, in human monocyte-derived macrophages, this compound acts as a PAF receptor antagonist, inhibiting the production of reactive oxygen species.[1] Conversely, it functions as a full agonist in guinea pig platelets and a partial agonist in rabbit platelets and guinea pig macrophages.[1] Lyso-PAF, on the other hand, has been shown to inhibit neutrophil and platelet activation through a mechanism involving the elevation of intracellular cyclic AMP (cAMP), a pathway not engaged by PAF.[4]

Data Presentation: A Comparative Summary

FeatureThis compoundLyso-PAFPAF C-16 (for reference)
Chemical Structure 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
Primary Target PAF ReceptorVaries; can be PAF receptor-independentPAF Receptor
Biological Activity Mixed agonist/antagonist of the PAF receptor, depending on cell type and species.[1][2]Generally considered inactive at the PAF receptor, but can exhibit inhibitory effects on platelet and neutrophil activation.[4] Recent studies suggest intracellular signaling roles.[6]Potent agonist of the PAF receptor, inducing platelet aggregation, inflammation, and other physiological responses.[7][8][9]
Mechanism of Action Directly binds to the PAF receptor to either activate or block downstream signaling.Can inhibit cellular activation by increasing intracellular cAMP levels, a PAF receptor-independent mechanism.Binds to and activates the PAF receptor, a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[8]
Effect on Platelet Aggregation Can act as a full or partial agonist, inducing aggregation in some species.[1]Inhibits thrombin-induced platelet aggregation.[4]Potent inducer of platelet aggregation.[10][11]

Signaling Pathways

The signaling pathways activated by this compound (when acting as an agonist) and Lyso-PAF are distinct, reflecting their different modes of action.

PAF Receptor-Mediated Signaling (Relevant for this compound as an Agonist)

Activation of the PAF receptor, a G-protein coupled receptor (GPCR), by an agonist like PAF C-16 or this compound (in certain cell types) triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_Analog This compound (as Agonist) PAFR PAF Receptor (GPCR) PAF_Analog->PAFR G_Protein Gq/11 PAFR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_Release->Cell_Response PKC->Cell_Response

Caption: PAF Receptor Agonist Signaling Pathway.

Lyso-PAF-Mediated Inhibitory Signaling

Lyso-PAF has been shown to inhibit platelet and neutrophil activation through a pathway that is independent of the PAF receptor. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to inhibit cellular activation processes like aggregation and superoxide (B77818) production.

LysoPAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Lyso_PAF Lyso-PAF Unknown_Receptor Unknown Receptor/ Mechanism Lyso_PAF->Unknown_Receptor AC Adenylyl Cyclase (AC) Unknown_Receptor->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Inhibition Inhibition of Cellular Activation (e.g., Platelet Aggregation) PKA->Inhibition leads to Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes with PAFR - [³H]-PAF (radioligand) - Test Compounds (serial dilutions) start->prep_reagents incubation Incubate: Membranes + [³H]-PAF + Test Compound prep_reagents->incubation filtration Rapid Filtration (separates bound from free ligand) incubation->filtration washing Wash Filters (removes non-specific binding) filtration->washing scintillation Scintillation Counting (measures radioactivity) washing->scintillation analysis Data Analysis: Calculate IC50 values scintillation->analysis end End analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of Hexanolamino PAF C-16 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Hexanolamino PAF C-16 and related Platelet-Activating Factor (PAF) analogs. The structure-activity relationship (SAR) is explored through available experimental data, detailed methodologies for key assays, and visualization of the relevant signaling pathways.

Introduction to this compound

This compound is a synthetic analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF C-16). The defining structural feature of this compound is the extension of the phosphocholine (B91661) headgroup by a hexanolamine linker. This modification significantly alters its interaction with the PAF receptor (PAF-R), a G-protein coupled receptor, leading to a complex pharmacological profile that varies across different cell types and species.

Unlike its parent compound, PAF C-16, which is a potent agonist in numerous biological systems, this compound exhibits a fascinating dual character, acting as an antagonist in some cells and a partial or full agonist in others.[1] This mixed activity makes it a valuable tool for probing the subtleties of PAF receptor function and for the development of novel therapeutics targeting PAF-mediated pathologies such as inflammation, thrombosis, and allergic reactions.

Structure-Activity Relationship and Comparative Data

The biological activity of PAF analogs is highly dependent on their chemical structure. Key modifications, such as those to the alkyl chain at the sn-1 position, the acetyl group at the sn-2 position, and the polar head group at the sn-3 position, can dramatically influence receptor binding and subsequent cellular responses.

This compound is a prime example of how modifications to the polar head group can modulate activity. The increased inter-ionic distance in its hexanolamine head group is thought to contribute to its altered pharmacology compared to PAF C-16.[1]

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize its known qualitative activities and provide quantitative data for PAF C-16 and other relevant analogs to illustrate the SAR principles.

Table 1: Qualitative Activity Profile of this compound

CompoundCell TypeSpeciesActivityReference
This compoundMonocyte-derived MacrophagesHumanAntagonist (inhibits ROS production)--INVALID-LINK--
This compoundPlateletsRabbitPartial Agonist[1]
This compoundMacrophagesGuinea PigPartial Agonist[1]
This compoundPlateletsGuinea PigFull Agonist[1]

Table 2: Comparative Agonist Activity (EC50) in Platelet Aggregation

The EC50 value represents the concentration of an agonist that gives a half-maximal response. A lower EC50 value indicates higher potency.

CompoundPlatelet SourceEC50 (nM)
PAF C-16Human~1-10
PAF C-18Human>100
Acyl-PAF C-16-(Endogenous antagonist)

Table 3: Comparative Antagonist Activity (IC50) against PAF-Induced Effects

The IC50 value is the concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 indicates a more potent antagonist.

AntagonistAssayCell TypeIC50 (nM)
WEB 2086Superoxide Anion GenerationGuinea Pig Alveolar Macrophages700
WEB 2170Superoxide Anion GenerationGuinea Pig Alveolar Macrophages176
CV-6209Platelet AggregationRabbit Platelets75

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of PAF analogs.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to induce or inhibit platelet aggregation.

Objective: To determine the EC50 of agonists or the IC50 of antagonists for platelet aggregation.

Principle: Platelet-rich plasma (PRP) is a turbid suspension. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change in light transmission is measured by an aggregometer.

Procedure:

  • Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (B86180) (9:1, blood:citrate).

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm 0.5 mL of the adjusted PRP to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.

    • For agonist testing, add various concentrations of the PAF analog and record the maximum aggregation.

    • For antagonist testing, pre-incubate the PRP with the antagonist for a specified time (e.g., 2 minutes) before adding a fixed concentration of PAF C-16.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis: Calculate the percentage of aggregation relative to the PPP control. Plot a dose-response curve to determine the EC50 or IC50 value.

Reactive Oxygen Species (ROS) Production in Macrophages

This assay measures the ability of a compound to stimulate or inhibit the production of ROS in macrophages.

Objective: To determine the effect of PAF analogs on ROS production.

Principle: A fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), is used to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

  • Cell Culture: Culture human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1 differentiated into macrophages) in appropriate media.

  • Cell Plating: Seed the macrophages in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Probe Loading: Wash the cells with a buffered saline solution and then incubate them with 10 µM DCFH-DA in the dark at 37°C for 30-60 minutes.

  • Compound Treatment:

    • Wash the cells to remove excess probe.

    • For agonist testing, add various concentrations of the PAF analog.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of PAF C-16.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader at different time points.

  • Data Analysis: Express the results as a fold change in fluorescence intensity compared to the untreated control.

Signaling Pathways and Mechanism of Action

PAF and its analogs exert their effects by binding to the PAF receptor, which primarily couples to Gq and Gi proteins.

Agonist-Induced Signaling

Activation of the PAF receptor by an agonist like PAF C-16 initiates a signaling cascade:

  • Gq Pathway: The activated Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Gi Pathway: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and the production of reactive oxygen species.

PAF_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF_Analog PAF / Agonist Analog PAF_R PAF Receptor PAF_Analog->PAF_R Binds to Gq Gq PAF_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Response (e.g., Platelet Aggregation, ROS Production) Ca2->Response PKC->Response

PAF Agonist Signaling Pathway

Antagonist Mechanism

An antagonist like this compound (in human macrophages) binds to the PAF receptor but fails to induce the conformational change necessary for G-protein activation. By occupying the binding site, it competitively inhibits the binding of PAF C-16 and other agonists, thereby blocking the downstream signaling cascade.

PAF_Antagonist_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAF_R PAF Receptor PAF->PAF_R Binding inhibited Antagonist This compound (Antagonist) Antagonist->PAF_R Binds to and blocks Gq Gq PAF_R->Gq Activation blocked No_Activation No Signal Transduction Gq->No_Activation

PAF Antagonist Mechanism of Action

Experimental Workflow Overview

The following diagram illustrates the general workflow for comparing the activity of PAF analogs.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Blood Whole Blood Collection PRP PRP Preparation Blood->PRP Cells Macrophage Culture ROS ROS Production Assay (Fluorescent Probe) Cells->ROS Aggregation Platelet Aggregation Assay (Light Transmission Aggregometry) PRP->Aggregation EC50 EC50 Determination (Agonist Potency) Aggregation->EC50 IC50 IC50 Determination (Antagonist Potency) Aggregation->IC50 ROS->IC50 SAR Structure-Activity Relationship (SAR) Analysis EC50->SAR IC50->SAR

Workflow for Comparing PAF Analogs

Conclusion

This compound serves as an excellent example of how subtle structural modifications can lead to profound changes in the pharmacological profile of a bioactive lipid. Its mixed agonist/antagonist activity across different cell types underscores the complexity of PAF receptor interactions and highlights the potential for developing cell-type-selective PAF receptor modulators. Further quantitative studies on this compound and a wider range of its analogs will be invaluable for a more complete understanding of their structure-activity relationships and for the rational design of new therapeutic agents targeting PAF-mediated diseases.

References

A Researcher's Guide to Negative Control Experiments for Hexanolamino PAF C-16 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of action is a cornerstone of rigorous scientific inquiry. When investigating the effects of Hexanolamino PAF C-16, a potent lipid mediator, the use of appropriate negative controls is paramount to validate that the observed biological responses are indeed mediated by the Platelet-Activating Factor (PAF) receptor.

This guide provides a comparative overview of essential negative control experiments for studying this compound. We detail the methodologies for three robust negative control strategies: the use of PAF receptor (PAFR) antagonists, the application of a biologically inactive analog, and the employment of PAFR knockout cell systems.

Comparison of Negative Control Strategies for this compound Studies

To aid in the selection of the most appropriate negative control for your experimental design, the following tables summarize the key characteristics and quantitative data for widely used PAF receptor antagonists and the biologically inactive analog, Lyso-PAF C-16.

Table 1: Comparison of PAF Receptor Antagonists
Antagonist Mechanism of Action Cell Type/Assay Potency (IC50/Ki)
WEB2086 Competitive PAFR antagonistHuman Platelet AggregationIC50: 0.17 µM[1]
Human Neutrophil AggregationIC50: 0.36 µM[1]
Human Platelet [3H]PAF BindingKi: 15 nM[2]
Human Platelet IP3 FormationIC50: 33 µM[2][3]
BN 52021 (Ginkgolide B) Competitive PAFR antagonistHuman Platelet AggregationIC50: 2.5 µg/ml[4]
Human Eosinophil ChemotaxisIC50: 7.0 µM[5]
Human Neutrophil ChemotaxisIC50: 23 µM[5]
Human Neutrophil [3H]-PAF BindingKi: 1.3 µM[6]
PAF-induced Superoxide ProductionKd: 0.4 µM[6]
PAF-induced DegranulationKd: 0.6 µM[6]
Table 2: Comparison of this compound with a Biologically Inactive Analog
Compound Key Structural Difference from PAF C-16 Biological Activity
Lyso-PAF C-16 Lacks the acetyl group at the sn-2 position.Generally considered the inactive precursor and metabolite of PAF. It does not activate the PAF receptor but may have its own distinct biological effects, sometimes opposing those of PAF.[4][5][7][8]

Signaling Pathways and Experimental Logic

To visualize the mechanism of action of this compound and the points of intervention for the negative controls, the following diagrams illustrate the key signaling pathways and the logical framework of the experimental design.

PAF_Signaling_Pathway This compound This compound PAFR PAF Receptor (PAFR) This compound->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Neutrophil Activation) Ca2_release->Cellular_Response MAPK MAPK Cascade PKC->MAPK MAPK->Cellular_Response

This compound Signaling Pathway

Negative_Control_Workflow cluster_0 Experimental Groups cluster_1 Assay cluster_2 Expected Outcome Positive_Control Cells + this compound Assay Measure Biological Response (e.g., Calcium Flux, Platelet Aggregation, Cytokine Release) Positive_Control->Assay Negative_Control_1 Cells + Antagonist + This compound Negative_Control_1->Assay Negative_Control_2 Cells + Lyso-PAF C-16 Negative_Control_2->Assay Negative_Control_3 PAFR KO Cells + This compound Negative_Control_3->Assay Vehicle_Control Cells + Vehicle Vehicle_Control->Assay Outcome_Positive Biological Response Observed Assay->Outcome_Positive from Positive Control Outcome_Negative Biological Response Inhibited/Absent Assay->Outcome_Negative from Negative Controls and Vehicle Control

Experimental Workflow for Negative Controls

Logical_Relationships Hypothesis Hypothesis: This compound acts through the PAF Receptor PAFR_Antagonist PAF Receptor Antagonist (e.g., WEB2086, BN 52021) Hypothesis->PAFR_Antagonist predicts inhibition by Inactive_Analog Inactive Analog (Lyso-PAF C-16) Hypothesis->Inactive_Analog predicts no effect of Genetic_KO PAFR Knockout Cells Hypothesis->Genetic_KO predicts no response in Conclusion Conclusion: Observed effects are PAFR-mediated PAFR_Antagonist->Conclusion Inactive_Analog->Conclusion Genetic_KO->Conclusion

References

Validating the Inhibition of Intracellular M. smegmatis Growth with Hexanoylamino PAF C-16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hexanoylamino PAF C-16 and its parent compound, Platelet-Activating Factor C-16 (PAF C-16), in the inhibition of intracellular Mycobacterium smegmatis growth. The data presented herein is derived from studies utilizing human monocytic THP-1 cells as a model for macrophage infection. This document serves as a resource for researchers investigating novel anti-mycobacterial agents and their mechanisms of action.

Performance Comparison of Anti-mycobacterial Compounds

The inhibitory effects of Hexanoylamino PAF C-16 and related compounds on M. smegmatis growth are summarized below. The data distinguishes between intracellular and in vitro (extracellular) activity.

CompoundTargetAssay TypeConcentration% InhibitionReference
Hexanoylamino PAF C-16 Intracellular M. smegmatisCFU Assay in THP-1 cells1, 5, and 10 µg/mlEffective Inhibition (Specific % not stated)[1]
PAF C-16Intracellular M. smegmatisCFU Assay in THP-1 cells1 µg/ml (1.90 µM)49%[1]
Lyso-PAFIntracellular M. smegmatisCFU Assay in THP-1 cells1, 5, and 10 µg/mlNo significant inhibition[1]
2-O-methyl PAFIntracellular M. smegmatisCFU Assay in THP-1 cells1, 5, and 10 µg/mlNo significant inhibition[1]
PAF C-18Intracellular M. smegmatisCFU Assay in THP-1 cells1, 5, and 10 µg/mlEffective Inhibition (Specific % not stated)[1]
Arachidonic AcidExtracellular M. smegmatisIn vitro CFU Assay2.5 µg/ml86.4%[1]
Arachidonic AcidExtracellular M. smegmatisIn vitro CFU Assay5 µg/ml99%[1]

Key Findings:

  • PAF C-16 demonstrates significant inhibition of intracellular M. smegmatis growth within THP-1 macrophages.[1]

  • The structural analog, Hexanoylamino PAF C-16, also effectively inhibits intracellular M. smegmatis.[1] The presence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone is crucial for the intracellular growth inhibition activity.[1][2]

  • Analogs lacking the acetyl group at the sn-2 position, such as Lyso-PAF and 2-O-methyl PAF, do not show significant inhibitory effects on intracellular M. smegmatis.[1]

  • Arachidonic acid, a downstream metabolite in the PAF C-16 signaling pathway, exhibits potent direct inhibitory effects on the growth of M. smegmatis in vitro.[1]

Experimental Protocols

Intracellular Growth Inhibition Assay for M. smegmatis in THP-1 Cells

This protocol details the methodology used to assess the efficacy of compounds in inhibiting the growth of M. smegmatis within a macrophage host.

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained at a density of approximately 0.5–0.75 × 10^6 cells/ml.

  • Cell Preparation for Infection: THP-1 cells are washed twice with plain RPMI medium and resuspended in complete RPMI without antibiotics to a density of approximately 0.25 × 10^6 cells/ml.

  • Infection: M. smegmatis is added to the THP-1 cell suspension at a multiplicity of infection (MOI) of 5:1 (bacteria to THP-1 cells).

  • Phagocytosis: The cell and bacteria suspension is incubated to allow for phagocytosis of the mycobacteria by the THP-1 cells.

  • Compound Treatment: The infected THP-1 cells are treated with the test compounds (e.g., Hexanoylamino PAF C-16, PAF C-16) at the desired concentrations. A solvent control (e.g., ethanol) is run in parallel. The cells are incubated for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Colony Forming Unit (CFU) Enumeration: After the 24-hour incubation, the THP-1 cells are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on Luria-Bertani (LB) agar (B569324) plates.

  • Data Analysis: The plates are incubated until bacterial colonies are visible, and the number of CFUs is counted. The percentage of growth inhibition is calculated by comparing the CFU counts from the compound-treated groups to the solvent control group.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Intracellular Growth Inhibition Assay

The following diagram illustrates the key steps in the experimental protocol for determining the intracellular growth inhibition of M. smegmatis.

G cluster_0 Cell Preparation cluster_1 Infection cluster_2 Treatment & Incubation cluster_3 Quantification A Culture THP-1 Cells B Wash and Resuspend Cells A->B C Infect THP-1 with M. smegmatis (5:1 MOI) B->C D Add Test Compounds (e.g., Hexanoylamino PAF C-16) C->D E Incubate for 24 hours D->E F Lyse THP-1 Cells E->F G Plate Lysate and Count CFUs F->G H Calculate % Inhibition G->H

Caption: Workflow for assessing intracellular M. smegmatis growth inhibition.

Proposed Signaling Pathway for PAF C-16-Induced Inhibition of Intracellular M. smegmatis

The inhibitory effect of PAF C-16 on intracellular M. smegmatis is, in part, mediated by the activation of host cell signaling pathways following the binding of PAF C-16 to its receptor.

G cluster_0 Macrophage PAF PAF C-16 PAFR PAF Receptor (PAFR) PAF->PAFR G_protein G-protein PAFR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates cPLA2 cPLA₂ Ca2->cPLA2 activates NO_TNF Nitric Oxide (NO) & TNF-α Production PKC->NO_TNF upregulates AA Arachidonic Acid cPLA2->AA produces Inhibition Inhibition of Intracellular M. smegmatis Growth AA->Inhibition direct inhibition NO_TNF->Inhibition

Caption: PAF C-16 signaling pathway in macrophages.

References

Safety Operating Guide

Personal protective equipment for handling Hexanolamino PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hexanolamino PAF C-16, including operational and disposal plans, to foster a safe and efficient research environment.

Chemical Identifier:

  • Trade Name: this compound

  • Synonym: 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine

  • CAS Number: 137566-83-7

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The hazard ratings from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) further indicate a low risk profile.

Hazard Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Rating Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential to minimize any potential risk. The following personal protective equipment is recommended:

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber) are recommended to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

Operational Plan: Step-by-Step Handling and Storage

1. Preparation and Handling:

  • Work in a well-ventilated area.
  • Ensure all necessary PPE is worn before handling the substance.
  • Avoid direct contact with skin and eyes.
  • Prevent the formation of dust or aerosols.

2. Storage:

  • Store in a tightly sealed container.
  • Keep in a cool, dry place.
  • No special requirements for storerooms or receptacles are noted.[1]

Disposal Plan

Follow all federal, state, and local regulations for the disposal of non-hazardous chemical waste. While the substance is not classified as hazardous, it is designated as a water hazard class 1 (slightly hazardous for water).[1] Therefore, do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Handle Substance with Care (Avoid Contact and Aerosol Formation) C->D E Store in a Tightly Sealed Container D->E G Consult Local Regulations for Non-Hazardous Waste D->G F Keep in a Cool, Dry Place E->F H Dispose of According to Institutional Protocols G->H

Caption: This diagram outlines the standard operating procedure for handling this compound, from initial safety checks to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanolamino PAF C-16
Reactant of Route 2
Reactant of Route 2
Hexanolamino PAF C-16

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.